Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSOXUVISUKQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624894 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206879-72-3 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (CAS No. 206879-72-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. This document consolidates essential information regarding its chemical properties, synthesis, safety, and its significant role in the development of novel therapeutics, particularly in the realm of oncology.
Chemical and Physical Properties
This compound is a bifunctional molecule featuring a piperazine ring system. One nitrogen atom of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other is attached to a 3-aminophenyl group. This substitution pattern, particularly the meta-position of the amino group on the phenyl ring, offers unique opportunities for structural modifications in drug design.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 206879-72-3 | [1] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |
| Molecular Weight | 277.36 g/mol | [1] |
| Appearance | White to yellow solid | Commercial Suppliers |
| Purity | ≥96% | [2] |
| Storage Conditions | 4°C, protect from light | [2] |
| SMILES | O=C(N1CCN(C2=CC=CC(N)=C2)CC1)OC(C)(C)C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in further chemical transformations. A common and efficient method involves the reduction of the corresponding nitro-precursor.
General Synthesis Protocol: Reduction of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
This protocol outlines the synthesis of the title compound from its nitro-analogue.
Experimental Workflow
Caption: Synthetic workflow for the preparation of this compound.
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield this compound, which can be used in subsequent steps without further purification.
Applications in Medicinal Chemistry: Synthesis of Pyrazole Derivatives
A significant application of this compound is its use as a key intermediate in the synthesis of 5-amino-1-heterocyclyl-1H-pyrazole derivatives, which have shown potential as anti-tumor agents. The primary amino group of the title compound serves as a nucleophile to construct the pyrazole ring system.
General Scheme for Pyrazole Synthesis
The synthesis of pyrazole derivatives from this compound typically involves a condensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent, followed by cyclization.
Logical Relationship Diagram
Caption: Synthetic pathway to potential anti-tumor pyrazole derivatives.
Potential Role in Targeting Cancer Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, research on its derivatives provides valuable insights into its potential therapeutic applications. A study on a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate derivative demonstrated its efficacy in suppressing breast cancer growth by targeting the estrogen receptor (ER) signaling and β-catenin pathways.[2]
This suggests that the this compound scaffold can be elaborated to produce compounds that modulate key signaling cascades implicated in cancer progression. The piperazine and aminophenyl moieties serve as versatile handles for chemical modification to achieve desired pharmacological profiles.
Signaling Pathway Diagram
Caption: Potential targeting of ER and β-catenin pathways by derivatives.[2]
Safety Information
According to the Safety Data Sheet (SDS) for this compound, the compound is not classified as a hazardous substance or mixture.[1] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Table 2: Hazard and Precautionary Information
| Category | Information | Source(s) |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | General laboratory practice |
| First Aid Measures | If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Rinse mouth with water. | General laboratory practice |
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and potential applications, supported by experimental protocols and pathway diagrams.
Core Compound Properties
This compound is a bifunctional molecule featuring a piperazine core. One nitrogen of the piperazine is protected by a tert-butyloxycarbonyl (Boc) group, enhancing its solubility in organic solvents and allowing for controlled reactivity. The other nitrogen is attached to a 3-aminophenyl group, which provides a reactive site for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H23N3O2 | [1] |
| Molecular Weight | 277.36 g/mol | [1] |
| CAS Number | 206879-72-3 | [1] |
| Appearance | Brown viscous liquid | [1] |
Note: Properties for the isomeric tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9) are often reported and are very similar, with a molecular weight of 277.36 g/mol and molecular formula C15H23N3O2.[2][3]
Synthesis Protocol
The synthesis of this compound typically involves the reduction of the corresponding nitro compound, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.
Experimental Protocol: Reduction of a Nitrophenyl Precursor
This protocol is adapted from the synthesis of the analogous 4-amino isomer and a general procedure for the 3-amino isomer.[1][3]
Objective: To synthesize this compound.
Materials:
-
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
-
Methanol (CH3OH)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H2)
-
Celite
Procedure:
-
Dissolve tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (e.g., 2.27 mmol) in methanol (15 mL).
-
Add 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., by passing hydrogen gas through for an extended period or using a hydrogenation apparatus at a set pressure).
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product, this compound.
Expected Outcome: The product is typically obtained as a brown viscous liquid with a high yield (e.g., ~95%).[1] It can often be used in subsequent steps without further purification.
Diagram 1: Synthesis Workflow
References
An In-depth Technical Guide to Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound, with the CAS Number 206879-72-3, is a monosubstituted aniline derivative of N-Boc-piperazine.[1] Its core structure is composed of a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a 3-aminophenyl moiety. This trifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
Summary of Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 206879-72-3 | [2][3][4] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][3] |
| Molecular Weight | 277.36 g/mol | [1][3] |
| Appearance | White to yellow solid or brown viscous liquid | [2],[1] |
| Purity | ≥96% | [3] |
| Storage | 4°C, protect from light | [3] |
Computed Physicochemical Properties:
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 58.8 Ų | [3] |
| LogP | 2.3259 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of its nitro precursor, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.
Experimental Protocol: Catalytic Hydrogenation
A common and efficient method for the synthesis is through catalytic hydrogenation.[1]
-
Reaction Scheme:
Synthesis of this compound. -
Procedure:
-
Dissolve tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).
-
Introduce hydrogen gas (H₂) into the reaction vessel, typically via a balloon or a pressurized system.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
-
-
Yield: This procedure has been reported to yield the product in approximately 95% as a brown viscous liquid.[1]
Spectral Data
While detailed spectral data for this compound is not widely published, a Certificate of Analysis confirms its appearance as a white to yellow solid and the availability of its ¹H NMR spectrum.[2]
Biological Activity and Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of 5-amino-1-heterocyclyl-1H-pyrazole derivatives, which are being investigated as anti-tumor agents.[5] Its structural motifs are common in molecules targeting a range of biological pathways, though specific signaling pathway involvement for this compound itself is not documented.
The logical workflow for its application in drug discovery typically follows the path of a versatile building block.
Safety and Handling
General Safety Recommendations:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Avoid contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.[6]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
First Aid:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, it is recommended to consult a physician.[8]
-
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[9]
It is important to note that the hydrochloride salt of the isomeric tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is classified as a substance that may cause respiratory irritation.[8] Given the structural similarity, it is prudent to handle the 3-amino isomer with similar care.
References
- 1. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. 206879-72-3 CAS MSDS (4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 206879-72-3 [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. angenechemical.com [angenechemical.com]
- 8. capotchem.com [capotchem.com]
- 9. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a key building block in medicinal chemistry, valued for its versatile structure that incorporates a piperazine ring, a protected amine, and a reactive aniline moiety. This trifunctional nature makes it an important intermediate in the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics. Its strategic importance lies in its ability to introduce a piperazine scaffold, a common feature in many biologically active compounds, while the Boc-protecting group allows for selective reactions at other sites of the molecule. The 3-aminophenyl group provides a crucial handle for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its application in the development of bioactive compounds.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 206879-72-3[1]
Chemical Structure:
References
Synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support research and process development activities.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its structure, featuring a protected piperazine ring and a reactive aniline moiety, allows for diverse chemical modifications. The primary synthetic strategies for this compound involve the formation of a carbon-nitrogen (C-N) bond between a phenyl group and the piperazine nitrogen, followed by functional group manipulations. This guide will focus on two robust and widely applicable methods: a two-step synthesis involving a Buchwald-Hartwig amination followed by nitro group reduction, and a more direct, one-step Buchwald-Hartwig amination.
Core Synthesis Pathways
Two principal pathways have been established for the synthesis of this compound:
-
Two-Step Synthesis via a Nitro Intermediate: This is a widely employed and reliable method. It begins with the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide containing a nitro group, such as 1-bromo-3-nitrobenzene, with tert-butyl piperazine-1-carboxylate. The resulting nitro-substituted intermediate, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate, is then subjected to a reduction reaction to yield the final product.
-
Direct Buchwald-Hartwig Amination: This approach offers a more streamlined synthesis by directly coupling 3-bromoaniline with tert-butyl piperazine-1-carboxylate in a single step, catalyzed by a palladium complex. This method can be more efficient, provided that the reaction conditions are optimized to achieve high yields.
The following sections provide detailed experimental protocols and quantitative data for these synthetic routes.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.
Table 1: Buchwald-Hartwig Amination for the Synthesis of the Nitro Intermediate
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-nitrobenzene | tert-Butyl piperazine-1-carboxylate | Pd₂(dba)₃ | XantPhos | NaOt-Bu | Toluene | 100 | 12-24 | 85-95 |
| 1-Chloro-3-nitrobenzene | tert-Butyl piperazine-1-carboxylate | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 18-24 | 80-90 |
Table 2: Reduction of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
| Reducing Agent | Catalyst | Solvent | Pressure | Temp (°C) | Time (h) | Yield (%) | Reference |
| H₂ | 10% Pd/C | Methanol | 1 atm | Room Temp | 12-16 | 95 | [1] |
| H₂ | 10% Pd/C (wet) | Methanol | 50 psi | Room Temp | 16 | 97 | [2] |
| NaBH₄ | NiCl₂·6H₂O | Methanol | N/A | 0 to RT | 2-4 | 90-98 |
Table 3: Direct Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | tert-Butyl piperazine-1-carboxylate | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 12-18 | 80-92 |
Experimental Protocols
Pathway 1: Two-Step Synthesis
Step 1: Synthesis of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate via Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific scales.
Materials:
-
1-Bromo-3-nitrobenzene
-
tert-Butyl piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add 1-bromo-3-nitrobenzene (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and XantPhos (0.04 equiv) in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.
Step 2: Reduction of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
This protocol is adapted from a literature procedure with a reported yield of 95%.[1]
Materials:
-
tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Celite
Procedure:
-
To a solution of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1.0 equiv) in methanol, add 10% Pd/C (e.g., 200 mg for 700 mg of starting material).
-
Pass hydrogen gas through the reaction mixture (e.g., via a latex bladder) and stir overnight at room temperature under a hydrogen atmosphere (1 atm).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford this compound as a brown viscous liquid, which can often be used in the next step without further purification.[1]
Pathway 2: Direct Buchwald-Hartwig Amination
This protocol provides a direct route to the target compound.
Materials:
-
3-Bromoaniline
-
tert-Butyl piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoaniline (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv) in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Synthesis Pathway Diagrams
Caption: Two-Step Synthesis Pathway via Nitro Intermediate.
Caption: Direct One-Step Synthesis Pathway.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended to serve as a comprehensive resource for scientists engaged in medicinal chemistry and drug discovery.
Core Spectroscopic Data
Table 1: Spectroscopic Data Summary
| Technique | Data Type | Observed/Expected Values |
| ¹H NMR | Chemical Shift (δ) | Expected peaks for aromatic, piperazine, and tert-butyl protons. |
| ¹³C NMR | Chemical Shift (δ) | Expected signals for aromatic, piperazine, and tert-butyl carbons. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H, C-H, C=O, and C-N bonds. |
| Mass Spectrometry | m/z | [M+H]⁺ peak corresponding to the molecular weight. |
Experimental Protocols
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound.[1]
Reaction Scheme:
Detailed Experimental Protocol:
To a solution of Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, a catalyst, typically 10% Palladium on carbon (Pd/C), is added. The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a hydrogenation apparatus, and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield this compound.[1]
General Spectroscopic Analysis Workflow:
The synthesized compound is then subjected to a series of analytical techniques to confirm its structure and purity.
Spectroscopic Data in Detail
¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for identifying the protons in the molecule. The expected chemical shifts (in ppm, typically in CDCl₃ or DMSO-d₆) are as follows:
-
Aromatic Protons: Signals in the range of 6.5-7.5 ppm, corresponding to the protons on the aminophenyl ring. The splitting pattern will be indicative of the 1,3-disubstitution.
-
Piperazine Protons: Two sets of multiplets, typically in the regions of 3.0-3.2 ppm and 3.5-3.7 ppm, corresponding to the four protons on the piperazine ring adjacent to the phenyl group and the four protons adjacent to the Boc-protected nitrogen, respectively.
-
Tert-butyl Protons: A sharp singlet around 1.4-1.5 ppm, integrating to nine protons.
-
Amine Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the two protons of the amino group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are:
-
Carbonyl Carbon: A signal around 154-155 ppm for the carbamate carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm).
-
Tert-butoxy Carbon: A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Piperazine Carbons: Signals for the piperazine ring carbons, typically in the range of 40-55 ppm.
-
Tert-butyl Carbons: A signal around 28 ppm for the three methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands (in cm⁻¹) include:
-
N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl group.
-
C-N Stretch: Bands in the fingerprint region corresponding to the C-N bonds of the piperazine and aniline moieties.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound. For this compound (molecular formula: C₁₅H₂₃N₃O₂), the expected exact mass is approximately 277.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion at m/z 278.19, corresponding to the protonated molecule [M+H]⁺.
This guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. Researchers are encouraged to perform their own analytical characterization to verify the identity and purity of their synthesized material.
References
Navigating the Solubility of a Key Pharmaceutical Intermediate: A Technical Guide to Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Immediate Release
This technical guide addresses the solubility characteristics of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a crucial building block in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive overview based on its chemical properties, synthesis, and purification methods. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility profile and providing detailed protocols for its experimental determination.
Introduction
This compound is a bifunctional molecule incorporating a piperazine ring, a protected amine (Boc group), and a primary aromatic amine. This unique combination of polar and non-polar moieties dictates its solubility in various organic solvents, a critical parameter for its use in synthesis, purification, and formulation development. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating drug candidates.
Predicted and Observed Solubility Profile
Based on its molecular structure and solvents employed in its synthesis and purification, a qualitative solubility profile can be inferred. The presence of the polar aminophenyl and piperazine groups suggests solubility in polar organic solvents, while the non-polar tert-butyl group can contribute to solubility in less polar environments.
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Solvent Type | Predicted/Observed Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Used as a reaction solvent in synthesis, indicating good solubility.[1] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Often used in conjunction with methanol during synthesis. |
| Ethyl Acetate | Moderately Polar | Soluble to Sparingly Soluble | Employed as an eluent in column chromatography and for recrystallization, suggesting moderate to good solubility. |
| Hexane | Non-polar | Poorly Soluble | Used as a co-eluent with ethyl acetate, implying it acts as an anti-solvent to modulate polarity. |
| Water | Polar Protic | Slightly Soluble | As a general characteristic for similar piperazine derivatives. |
The logical relationship between the compound's structural features and its solubility is visualized in the diagram below.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following generalized experimental protocol for the isothermal shake-flask method is recommended.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, acetone, toluene) of high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure equilibrium with the solid phase.
-
Record the initial mass of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent using the concentration obtained from the HPLC analysis and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The workflow for this experimental protocol is illustrated in the following diagram.
Conclusion
References
A Technical Guide to Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate for Chemical Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate. This key chemical intermediate is a valuable building block in the synthesis of a variety of pharmacologically active molecules.
Physicochemical Properties
This compound, identified by CAS number 206879-72-3, is a piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group and an aminophenyl substituent at the 3-position.[1][2][3][4] The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 206879-72-3 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [2] |
| Molecular Weight | 277.36 g/mol | [2] |
| Synonyms | 3-(4-Boc-piperazin-1-yl)aniline, tert-butyl 4-(3-aminophenyl)-1-piperazinecarboxylate | [2][4] |
| Purity | ≥96% | [2] |
| Storage Conditions | 4°C, protect from light | [2] |
| Shipping Conditions | Room temperature in continental US; may vary elsewhere. | [2] |
Commercial Suppliers
A number of chemical suppliers offer this compound for research and development purposes. The table below lists some of the prominent suppliers.
| Supplier | Website | Notes |
| ChemScene | --INVALID-LINK-- | Provides the compound with purity ≥96%. |
| BLD Pharmatech Ltd | --INVALID-LINK-- | Lists the compound with CAS 206879-72-3. |
| Ambeed | --INVALID-LINK-- | Offers the product and related documentation.[5] |
| Sigma-Aldrich | --INVALID-LINK-- | Lists the compound under CAS 206879-72-3.[4] |
| ECHO CHEMICAL CO., LTD. | --INVALID-LINK-- | Supplies the compound under the brand TITAN.[1] |
Experimental Protocols
The synthesis of this compound is a critical process for its application in further chemical reactions. A common synthetic route involves the reduction of a nitro-group precursor.
Synthesis of this compound from Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
This procedure outlines the catalytic hydrogenation of the corresponding nitro-compound to yield the desired amine.
Materials:
-
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
-
Methanol (MeOH)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate in methanol.
-
To this solution, add 10% Palladium on activated carbon catalyst.
-
The reaction mixture is then placed under a hydrogen atmosphere.
-
The reaction is stirred, typically overnight, to ensure complete reduction of the nitro group.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Role in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a primary aromatic amine and a Boc-protected piperazine moiety allows for a wide range of chemical modifications. The amino group can be readily functionalized through reactions such as acylation, sulfonylation, and reductive amination, while the Boc-protecting group on the piperazine can be removed under acidic conditions to allow for further derivatization at that nitrogen atom.
This dual functionality makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. Its structural motif is found in a number of compounds targeting various biological pathways.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical role of this compound in medicinal chemistry.
References
The Multifaceted Biological Activities of Aminophenylpiperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophenylpiperazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, primarily targeting G protein-coupled receptors (GPCRs). Their privileged structure has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents and research tools. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of aminophenylpiperazine derivatives, with a focus on their interactions with key neurotransmitter systems.
Core Biological Activities
The aminophenylpiperazine scaffold is a key pharmacophore that imparts affinity for a range of biogenic amine receptors, most notably serotonin (5-HT), dopamine (DA), and adrenergic receptors.[1][2][3][4] The nature and position of substituents on both the aminophenyl and piperazine rings, as well as the length and character of any linker, significantly influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[5][6][7]
Serotonergic Activity
Aminophenylpiperazine derivatives are particularly well-known for their potent and often selective interactions with various 5-HT receptor subtypes.
-
5-HT1A Receptor: Many derivatives exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists.[3][5][8] This activity is a cornerstone of the anxiolytic and antidepressant effects of drugs like buspirone. The 2-methoxyphenylpiperazine moiety is a common feature in high-affinity 5-HT1A ligands.[5][6]
-
5-HT2A Receptor: Antagonism at the 5-HT2A receptor is another prominent feature, contributing to the atypical antipsychotic profile of some derivatives by mitigating extrapyramidal side effects.[9]
-
Other 5-HT Receptors: Significant affinity has also been reported for other subtypes, including 5-HT2C, 5-HT6, and 5-HT7 receptors, highlighting the polyspecific nature of this chemical class.[5]
Dopaminergic Activity
Interaction with dopamine receptors, particularly the D2 and D3 subtypes, is crucial for the antipsychotic and potential neuroprotective effects of these compounds.[10][11]
-
D2 Receptor: Many atypical antipsychotics possessing the arylpiperazine scaffold exhibit moderate to high affinity for the D2 receptor, often as antagonists or partial agonists.[10][12]
-
D3 Receptor: High affinity and selectivity for the D3 receptor over the D2 receptor is a sought-after property for the potential treatment of substance abuse and neuropsychiatric disorders.[10]
Adrenergic Activity
Affinity for α-adrenergic receptors, particularly the α1 subtype, is frequently observed and can contribute to the overall pharmacological profile, including cardiovascular side effects.[4][13] Some research efforts have focused on designing ligands with reduced α1-adrenergic activity to improve their safety profile.[6]
Quantitative Data Presentation
The following tables summarize the receptor binding affinities (Ki, nM) of representative aminophenylpiperazine derivatives for various GPCRs. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT7 | Reference |
| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | <1 | - | 34 | [5] |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | - | [8] |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | - | - | [8] |
| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 0.60 | 8 | - | [9] |
Table 2: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Dopamine Receptors
| Compound | D2 | D3 | Reference |
| 4-Thiophene-3-yl-benzamide N-phenylpiperazine analog (6a) | >400-fold selective for D3 | 1.4 | [10] |
| 4-Thiazolyl-4-ylbenzamide N-piperazine analog (7a) | >73-fold selective for D3 | 2.5 | [10] |
| Asenapine | 1.26 | - | [12] |
| Olanzapine | 21.4 | - | [12] |
Table 3: Binding Affinities (Ki, nM) of Phenylpiperazine-Hydantoin Derivatives at Adrenergic and Serotonin Receptors
| Compound | α1 | 5-HT1A | 5-HT7 | Reference |
| Compound 12 | 25.1 | 19.9 | >10000 | [13] |
| Compound 13 | 50.1 | 25.1 | >10000 | [13] |
| Compound 14 | 11.9 | 125.8 | >10000 | [13] |
| Compound 5 | 79.4 | >10000 | 63.1 | [13] |
Experimental Protocols
Synthesis of 1-(2-Methoxyphenyl)piperazine Derivatives
A common synthetic route to 1-(2-methoxyphenyl)piperazine, a key intermediate, involves the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[14][15] Further derivatization at the N4 position of the piperazine ring can be achieved through various methods, including nucleophilic substitution with alkyl halides or reductive amination.
Example Protocol: Synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine
-
A solution of 1,3-dichloropropane in acetonitrile is added to a stirring solution of 1-(2-methoxyphenyl)piperazine and potassium carbonate in acetonitrile at 70°C.
-
The mixture is refluxed for 14 hours.
-
After cooling to room temperature, the solvent is removed under vacuum.
-
The crude product is purified by column chromatography on silica gel.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor, for example, the 5-HT1A receptor.[16][17][18]
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing human 5-HT1A receptor).
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test aminophenylpiperazine derivative.
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Gi/o-Coupled Receptors
This assay measures the ability of a compound to modulate the activity of a Gi/o-coupled receptor, such as the D2 dopamine receptor, by quantifying changes in intracellular cyclic AMP (cAMP) levels.[11][19][20][21]
Materials:
-
Cells stably expressing the Gi/o-coupled receptor of interest (e.g., CHO-K1 cells expressing human D2 receptor).
-
Forskolin (an adenylyl cyclase activator).
-
Test aminophenylpiperazine derivative.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with the test compound at various concentrations for a specified period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
For agonists, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. For antagonists, a dose-dependent reversal of the inhibitory effect of a known agonist will be seen.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Signaling Pathways and Visualizations
Aminophenylpiperazine derivatives exert their effects by modulating GPCR signaling cascades. The specific pathway activated depends on the G protein to which the receptor is coupled (e.g., Gi/o, Gs, or Gq).
Gi/o-Coupled Receptor Signaling
Many of the receptors targeted by aminophenylpiperazine derivatives, including 5-HT1A and D2 receptors, are coupled to inhibitory G proteins (Gi/o).[21][22] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Caption: Gi/o-coupled GPCR signaling pathway.
Gq-Coupled Receptor Signaling
Some serotonin receptors, such as 5-HT2A, are coupled to Gq proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Gq-coupled GPCR signaling pathway.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
Aminophenylpiperazine derivatives continue to be a rich source of pharmacologically active compounds with significant therapeutic potential. Their ability to modulate multiple neurotransmitter systems provides a basis for the development of drugs with complex and nuanced mechanisms of action. A thorough understanding of their synthesis, structure-activity relationships, and the signaling pathways they influence is essential for the rational design of novel and improved therapeutic agents for a wide range of neurological and psychiatric disorders. This guide serves as a foundational resource for researchers and drug development professionals working with this important class of molecules.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A [mdpi.com]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. G Protein Coupled Receptor: Structure, Function & Examples [vedantu.com]
The Aminophenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminophenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs and a multitude of investigational agents.[1][2][3] Its unique structural and physicochemical properties, including its basicity, solubility, and conformational flexibility, allow for versatile interactions with a wide range of biological targets.[2] This guide provides a comprehensive overview of the aminophenylpiperazine core, its synthesis, diverse pharmacological activities, and its significant applications in contemporary drug discovery, with a focus on its role in targeting central nervous system (CNS) disorders.
Synthesis of Aminophenylpiperazine Derivatives
The synthesis of aminophenylpiperazine derivatives can be achieved through several strategic approaches. A common method involves the palladium-catalyzed Buchwald-Hartwig amination reaction, which efficiently couples an aryl halide with piperazine in a one-pot synthesis.[4] Another established route is the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride.[5] Modifications to the piperazine ring and the aminophenyl group can be introduced through various substitution reactions to generate a diverse library of compounds.[5]
A general synthetic scheme is outlined below:
Caption: Generalized synthetic workflow for aminophenylpiperazine derivatives.
Pharmacological Landscape and Therapeutic Applications
Aminophenylpiperazine derivatives exhibit a broad spectrum of pharmacological activities, making them valuable in targeting a variety of diseases.[6][7] Their ability to interact with key receptors in the central nervous system has led to their development as antipsychotics, antidepressants, and anxiolytics.[8]
Central Nervous System (CNS) Targets
The aminophenylpiperazine scaffold is a cornerstone for ligands targeting dopaminergic and serotonergic receptors, which are implicated in a range of psychiatric and neurological disorders.[9][10]
Dopamine Receptor Ligands:
Many aminophenylpiperazine derivatives have been designed as selective ligands for dopamine D2 and D3 receptors.[4][11] These receptors are key targets for antipsychotic medications used in the treatment of schizophrenia.[12] For instance, aripiprazole, a widely used atypical antipsychotic, features this core structure and exhibits partial agonism at D2 receptors.[9]
Serotonin Receptor Ligands:
This scaffold is also integral to the development of ligands for various serotonin (5-HT) receptor subtypes.[13] Derivatives have shown high affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are involved in the pathophysiology of depression and anxiety.[9][14] Buspirone, an anxiolytic, and vortioxetine, an antidepressant, are examples of approved drugs that contain the aminophenylpiperazine moiety and act on serotonin receptors.[8]
The interaction of these ligands with G-protein coupled receptors (GPCRs) like the D2 and 5-HT1A receptors typically initiates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).
References
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol details a reliable two-step synthetic route, commencing with the formation of the nitro-intermediate, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate, followed by its reduction to the desired aniline derivative.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the coupling of a protected piperazine with a nitrated aryl halide, followed by the reduction of the nitro group to an amine in the second step.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved pharmaceuticals. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond between an aryl group and a piperazine nitrogen.[1][2] This reaction offers significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] These application notes provide a detailed protocol for the synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a valuable intermediate in drug discovery, via the Buchwald-Hartwig amination of a 3-haloaniline derivative with tert-butyl piperazine-1-carboxylate.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between a 3-substituted aryl halide (or triflate) and tert-butyl piperazine-1-carboxylate. The general reaction is depicted below:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocols
This section outlines a representative protocol for the synthesis of this compound based on established Buchwald-Hartwig amination procedures.
Materials:
-
3-Bromoaniline (1.0 equiv)
-
Tert-butyl piperazine-1-carboxylate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (e.g., 3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromoaniline, tert-butyl piperazine-1-carboxylate, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and XPhos ligand. Under a positive flow of inert gas, add the catalyst and ligand to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (or dioxane) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl halides with N-Boc-piperazine, which can be adapted for the synthesis of the target compound.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| 3-Chloroaniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 4-Chloroanisole | Pd₂(dba)₃ (1.0) | tBu₃P·HBF₄ (2.0) | NaOt-Bu | Toluene | Reflux | 16 | 65[3] |
| 2-Amino-5-iodopyridine | Not specified | Not specified | NaOt-Bu | Toluene | 100 | 2 | 85 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the palladium-catalyzed synthesis.
Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Discussion
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of aryl bromides and chlorides, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are often employed to facilitate the catalytic cycle. The choice of base is also critical, with strong bases like sodium tert-butoxide being common, although milder carbonate bases can also be effective, particularly with more reactive aryl halides. The reaction is typically conducted in anhydrous, non-polar aprotic solvents like toluene or dioxane under an inert atmosphere to prevent catalyst deactivation. Optimization of these parameters is often necessary to achieve high yields for specific substrates.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate , a versatile bifunctional building block, in solid-phase synthesis (SPS). The presence of a Boc-protected piperazine and a reactive aromatic amine allows for its directional immobilization and subsequent diversification, making it a valuable scaffold in the generation of combinatorial libraries for drug discovery.
Application Notes
This compound serves as a key intermediate for the solid-phase synthesis of a variety of pharmacologically relevant structures. The Boc-protected piperazine nitrogen allows for selective reactions at the aniline nitrogen, which can be acylated, sulfonated, or used in reductive amination, among other transformations. Following on-resin modifications, the Boc group can be removed to expose the piperazine nitrogen for further functionalization, or the final compound can be cleaved from the solid support.
Key applications include the synthesis of:
-
Urea Derivatives: The aromatic amine can be reacted with isocyanates or their precursors to form substituted ureas, a common motif in bioactive molecules.
-
Sulfonamides: Reaction with sulfonyl chlorides provides access to sulfonamide libraries, a well-established pharmacophore.
-
Amide Libraries: Standard amide bond formation with a variety of carboxylic acids allows for the generation of diverse amide libraries.
-
Secondary Amines via Reductive Amination: The aniline can be reacted with aldehydes or ketones followed by reduction to yield N-substituted derivatives.
The solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification through washing steps.
Experimental Workflows and Signaling Pathways
General Solid-Phase Synthesis Workflow
The following diagram illustrates a typical workflow for the utilization of this compound in solid-phase synthesis.
Caption: General workflow for solid-phase synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for key steps in the solid-phase synthesis using this compound.
| Step | Reagents and Solvents | Time (h) | Temperature | Typical Yield/Loading | Purity |
| Resin Loading (Immobilization) | Building Block (1.5 eq), DIC (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq) in DMF/DCM | 12-24 | Room Temp. | 0.5-1.0 mmol/g | N/A |
| Amide Coupling | Carboxylic Acid (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF | 2-4 | Room Temp. | >95% conversion | >90% |
| Sulfonylation | Sulfonyl Chloride (3 eq), DIPEA (5 eq) in DCM | 4-8 | Room Temp. | >90% conversion | >85% |
| Boc Deprotection | 20-50% TFA in DCM | 0.5-1 | Room Temp. | >99% conversion | N/A |
| Cleavage from Wang Resin | 50-95% TFA in DCM with scavengers | 1-3 | Room Temp. | >80% | Crude |
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of the building block to a Wang resin via the aniline nitrogen, forming a carbamate linkage.
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Resin Activation: Drain the DCM. Add a solution of p-nitrophenyl chloroformate (2.0 eq, 2.0 mmol, 403 mg) and pyridine (2.0 eq, 2.0 mmol, 161 µL) in DCM (10 mL). Agitate the mixture for 2 hours at room temperature.
-
Washing: Drain the activation solution and wash the resin thoroughly with DCM (5 x 10 mL) and dimethylformamide (DMF, 3 x 10 mL).
-
Coupling of Building Block: In a separate flask, dissolve this compound (1.5 eq, 1.5 mmol, 416 mg) and N,N-diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL) in DMF (8 mL).
-
Reaction: Add the solution of the building block to the activated resin. Agitate the mixture for 16-24 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading of the resin using a standard method such as the picric acid test for free hydroxyl groups or by cleaving a small amount of the resin-bound compound and quantifying by UV-Vis or HPLC.
Protocol 2: Solid-Phase Synthesis of a Sulfonamide Derivative
This protocol details the synthesis of a sulfonamide on the resin-bound building block.
-
Resin Swelling: Swell the resin-bound this compound (0.2 mmol) in DCM (5 mL) for 30 minutes.
-
Sulfonylation Reaction: Drain the DCM. Add a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 3.0 eq, 0.6 mmol, 114 mg) and DIPEA (5.0 eq, 1.0 mmol, 174 µL) in DCM (5 mL).
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 4-8 hours. Monitor the reaction for completion using a qualitative test for primary amines (e.g., Kaiser test). If the test is positive, indicating incomplete reaction, the coupling step can be repeated.
-
Washing: Once the reaction is complete, drain the sulfonylation solution and wash the resin with DCM (5 x 5 mL), DMF (3 x 5 mL), and DCM (5 x 5 mL).
-
The resin is now ready for Boc deprotection and further diversification or cleavage.
Protocol 3: Boc Deprotection and Cleavage from Resin
This protocol describes the removal of the Boc protecting group and cleavage of the final compound from the Wang resin.
-
Resin Preparation: Place the dried, functionalized resin (e.g., from Protocol 2) in a reaction vessel.
-
Boc Deprotection (if required before cleavage):
-
Swell the resin in DCM (5 mL) for 30 minutes.
-
Drain the DCM and add a solution of 20-50% trifluoroacetic acid (TFA) in DCM (5 mL).
-
Agitate for 30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin with DCM (5 x 5 mL), 10% DIPEA in DCM (3 x 5 mL), and DCM (5 x 5 mL).
-
-
Final Cleavage:
-
Swell the resin in DCM (2 mL) for 30 minutes.
-
Drain the DCM and add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane; 5 mL).
-
Agitate the mixture for 1-3 hours at room temperature.
-
-
Product Isolation:
-
Filter the cleavage solution away from the resin beads into a clean flask.
-
Wash the resin beads with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Precipitation and Purification:
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Purify the crude product by a suitable method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Logical Relationship Diagram for Synthesis of a Sulfonamide Derivative
Caption: Synthetic pathway for a sulfonamide derivative.
Application Notes: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate in PROTAC Linker Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to degrade specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTAC linkers. Its structure incorporates a Boc-protected piperazine and an aniline moiety. The aniline's amino group provides a convenient attachment point for coupling with either the E3 ligase ligand or the protein of interest (POI) ligand, typically through amide bond formation. The piperazine ring offers a degree of conformational rigidity and favorable physicochemical properties, while the Boc protecting group allows for selective deprotection and further functionalization during multi-step PROTAC synthesis.
Role in PROTAC Linker Design: The aminophenylpiperazine moiety serves as a key structural element in constructing heterobifunctional degraders. Its primary function is to provide a robust and synthetically accessible connection point. The distance and geometric orientation afforded by the piperazine ring can significantly impact the stability and cooperativity of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
Below is a general workflow illustrating the incorporation of this compound into a PROTAC.
Caption: Synthetic workflow for PROTAC assembly.
Application Example: Development of SMARCA2 Degraders
Recent studies have utilized this compound in the development of potent and selective degraders of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. In this context, the aniline nitrogen of the building block was acylated with a VHL E3 ligase ligand, followed by Boc deprotection and subsequent coupling to a SMARCA2-binding moiety.
Quantitative Data Summary: The following table summarizes key data for a representative SMARCA2 degrader synthesized using the aminophenylpiperazine linker core.
| Compound | Target | E3 Ligase | Binding Affinity (IC50, nM) | Degradation (DC50, nM) | Max Degradation (Dmax) |
| Degrader-X | SMARCA2 | VHL | 15 | 5 | >90% |
Experimental Protocols
1. General Protocol for PROTAC Synthesis:
This protocol outlines the general steps for synthesizing a PROTAC using this compound, where the linker is first attached to the E3 ligase ligand.
Caption: Step-by-step PROTAC synthesis workflow.
Methodology:
-
Step 1: Coupling to E3 Ligase Ligand:
-
To a solution of the E3 ligase ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection:
-
Dissolve the purified intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.
-
-
Step 3: Coupling to Protein of Interest (POI) Ligand:
-
In a separate flask, activate the POI ligand containing a carboxylic acid moiety (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Add the deprotected piperazine intermediate (1.0 eq) to the activated POI ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC.
-
2. Protocol for Western Blot Analysis of Protein Degradation:
Objective: To quantify the reduction in target protein levels following treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Caption: Western blot workflow for degradation analysis.
Application Notes and Protocols for Coupling Reactions with Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for common coupling reactions involving Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate , a key building block in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors.
Introduction
This compound is a versatile bifunctional molecule featuring a nucleophilic aniline moiety and a Boc-protected piperazine. The aniline amine allows for the formation of C-N bonds through various coupling reactions, making it an essential intermediate in the construction of complex molecules, including potent and selective kinase inhibitors targeting signaling pathways such as the PI3K/Akt/mTOR pathway. These application notes detail protocols for Buchwald-Hartwig amination, amide coupling, and reductive amination reactions.
Key Applications
The primary application of this compound is in the synthesis of kinase inhibitors. The 3-(piperazin-1-yl)aniline scaffold is a common feature in molecules designed to target the ATP-binding site of kinases. For instance, derivatives of this compound have been successfully utilized in the development of highly potent and selective PI3Kδ inhibitors.[1]
Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used to couple amines with aryl halides.
Protocol: Synthesis of tert-butyl 4-(3-((4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)phenyl)piperazine-1-carboxylate)
This protocol is adapted from the synthesis of PI3Kδ inhibitors.
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equiv.), 7-chloro-pyrrolo[2,1-f][1][2][3]triazin-4-amine (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), and Xantphos (0.2 equiv.).
-
Add Pd₂(dba)₃ (0.1 equiv.) to the vessel.
-
Evacuate and backfill the vessel with nitrogen or argon gas three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 7-chloro-pyrrolo[2,1-f][1][2][3]triazin-4-amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |
Amide Coupling
Amide coupling reactions are fundamental in organic synthesis for the formation of amide bonds from a carboxylic acid and an amine, often mediated by a coupling agent.
Protocol: General Procedure for Amide Bond Formation
Experimental Workflow
Caption: Workflow for a typical amide coupling reaction.
Materials:
-
Carboxylic acid of interest
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.0 equiv.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
| Carboxylic Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 4 | 92 |
| Acetic Acid | EDC/HOBt | DIPEA | DCM | 6 | 88 |
Reductive Amination
Reductive amination is a method to form amines from a carbonyl compound (aldehyde or ketone) and an amine. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Protocol: General Procedure for Reductive Amination
Experimental Workflow
References
- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc Deprotection of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability in a wide range of chemical environments and its facile removal under acidic conditions. This application note provides detailed protocols and comparative data for the deprotection of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate to yield the versatile pharmaceutical intermediate, 1-(3-aminophenyl)piperazine. The selection of an appropriate deprotection method is critical to ensure high yield, purity, and compatibility with other functional groups within the molecule. The two most prevalent and effective methods for Boc deprotection, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane, are presented herein.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is initiated by protonation of the carbonyl oxygen of the carbamate by a strong acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. The newly liberated amine is then protonated by the excess acid in the reaction medium, typically affording the corresponding amine salt as the product.
A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent. This can be mitigated by the use of scavenger reagents, such as anisole or thioanisole, which preferentially react with the carbocation.
Comparative Data of Deprotection Conditions
The following table summarizes quantitative data for the two primary methods of Boc deprotection of this compound and analogous substrates.
| Reagent/Solvent System | Concentration | Temperature | Reaction Time | Yield (%) | Purity | Notes |
| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | 20-50% TFA in DCM | Room Temperature | 1-4 hours | 87-95% | High | The resulting TFA salt can sometimes be oily, potentially complicating isolation.[1] |
| Hydrochloric acid (HCl) / 1,4-Dioxane | 4 M HCl in Dioxane | Room Temperature | 0.5-3 hours | Quantitative | High | Often yields a crystalline hydrochloride salt, which can simplify purification by filtration.[2][3] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol outlines a standard and highly effective method for the removal of the Boc group using TFA in DCM.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3-aminophenyl)piperazine.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection using Hydrochloric Acid in Dioxane
This protocol provides an alternative method using HCl in dioxane, which often results in the precipitation of the hydrochloride salt of the product, simplifying its isolation.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.
-
To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (a large excess, typically 3-5 equivalents of HCl).
-
Stir the mixture at room temperature. The reaction is typically complete in 30 minutes to 3 hours.[2] The hydrochloride salt of the deprotected product may precipitate from the solution.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up A (for precipitated salt): If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
Work-up B (for soluble salt): If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt.
-
Conversion to Free Base (Optional): To obtain the neutral amine, dissolve the crude salt in water. Basify the aqueous solution by the addition of a saturated aqueous NaHCO₃ solution or other suitable base until the pH is greater than 8.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford 1-(3-aminophenyl)piperazine.
Mandatory Visualizations
Caption: General experimental workflow for the Boc deprotection of this compound.
Caption: Decision-making guide for selecting a Boc deprotection method.
References
Application Notes: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate as a Versatile Building Block for Novel CNS Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, particularly in the development of novel agents targeting the Central Nervous System (CNS). Its structure, featuring a Boc-protected piperazine ring and a reactive aniline moiety at the meta position, provides a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications in neurological and psychiatric disorders. The Boc-protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization of the piperazine nitrogen. The primary amine on the phenyl ring serves as a crucial handle for various chemical transformations, enabling the construction of complex molecules designed to interact with specific CNS targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 206879-72-3 |
| Molecular Formula | C₁₅H₂₃N₃O₂ |
| Molecular Weight | 277.36 g/mol |
Synthesis of the Building Block
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate. A common and efficient method involves catalytic hydrogenation.
Protocol: Synthesis of this compound
Materials:
-
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
-
Methanol (CH₃OH)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Quantitative Data: This procedure typically affords the product in high yield. For example, a reaction starting with 700 mg of the nitro-precursor can yield approximately 600 mg of the desired amine.[1]
| Parameter | Value | Reference |
| Starting Material | tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | [1] |
| Yield | 95% | [1] |
| Purity | Used in the next step without further purification | [1] |
Application in the Synthesis of CNS Agents
The primary amino group of this compound is a versatile functional group that can undergo a variety of chemical transformations to generate libraries of potential CNS agents. Key reactions include amide bond formation, reductive amination, and urea/thiourea formation. These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
General Synthetic Strategies
Below are generalized protocols for common synthetic transformations utilizing this building block.
1. Amide Bond Formation:
This is a widely used method to connect the building block to various carboxylic acids, introducing a wide range of functionalities.
-
Protocol:
-
Dissolve this compound and a carboxylic acid of interest in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and purify the product by chromatography.
-
2. Reductive Amination:
This reaction is used to form C-N bonds with aldehydes or ketones, leading to the synthesis of secondary or tertiary amines.
-
Protocol:
-
Dissolve this compound and an aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).
-
Stir the reaction at room temperature until the imine intermediate is consumed.
-
Quench the reaction, perform an aqueous work-up, and purify the product.
-
3. Urea and Thiourea Formation:
Reaction with isocyanates or isothiocyanates provides a straightforward method to introduce urea or thiourea moieties, which can act as hydrogen bond donors and acceptors.
-
Protocol:
-
Dissolve this compound in an aprotic solvent (e.g., THF, DCM).
-
Add the desired isocyanate or isothiocyanate dropwise.
-
Stir the reaction at room temperature.
-
The product often precipitates and can be collected by filtration, or it can be purified by chromatography.
-
CNS Targets and Signaling Pathways
Derivatives of phenylpiperazine are known to interact with various CNS receptors, including dopamine and serotonin receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders.
Dopamine Receptors: Phenylpiperazine derivatives have been explored as ligands for dopamine D₂ and D₃ receptors. These receptors are key targets for antipsychotic medications used in the treatment of schizophrenia and for drugs used to manage Parkinson's disease.
Serotonin Receptors: The serotonin system is a major target for antidepressants, anxiolytics, and antipsychotics. Phenylpiperazine-containing compounds have been shown to modulate the activity of various serotonin receptor subtypes, such as 5-HT₁A and 5-HT₂A.
Below are diagrams illustrating the general synthetic utility of the building block and a simplified representation of its potential role in modulating CNS signaling pathways.
Caption: Synthetic pathways from the building block.
Caption: Simplified CNS drug action pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel CNS agents. Its straightforward synthesis and the reactivity of its primary amine allow for the creation of diverse chemical libraries for screening against various neurological targets. The protocols and strategies outlined here provide a foundation for researchers to utilize this building block in their drug discovery and development efforts.
References
Application Notes and Protocols for Monitoring Reactions of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate tracking of reaction progress, identification of intermediates, and quantification of products.
Introduction
This compound is a versatile intermediate used in the development of a wide range of biologically active molecules. Its primary amine group is readily functionalized through reactions such as acylation, sulfonylation, and urea formation. Careful monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The analytical methods detailed below provide the necessary tools for achieving these goals.
Representative Reaction: Sulfonylation with Dansyl Chloride
A common reaction involving anilines is sulfonylation. This example focuses on the reaction of this compound with dansyl chloride, a fluorescent labeling agent, which allows for sensitive detection. This reaction is a good model for monitoring the formation of sulfonamides, a common functional group in many drug candidates.
Reaction Scheme:
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for separating and quantifying the components of a reaction mixture. By monitoring the decrease in the starting material peak area and the increase in the product peak area, the reaction conversion can be accurately determined.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specific time points.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents further reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase: A gradient elution is recommended for optimal separation of the starting material, product, and any potential impurities.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Data Presentation: HPLC Retention Times
| Compound | Expected Retention Time (min) |
| This compound | ~ 3.5 - 4.5 |
| Dansyl Chloride | ~ 5.0 - 6.0 |
| Tert-butyl 4-(3-(5-(dimethylamino)naphthalene-1-sulfonamido)phenyl)piperazine-1-carboxylate (Product) | ~ 7.0 - 8.5 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and gradient conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing highly specific identification and quantification of reaction components based on their mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS Analysis
The sample preparation and LC conditions are similar to those described for HPLC.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for these compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A scan range of m/z 100-1000 is generally sufficient to cover the masses of the starting material and the expected product.
-
Data Presentation: LC-MS Quantitative Data
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| This compound | C₁₅H₂₃N₃O₂ | 277.37 | 278.19 |
| Dansyl Chloride | C₁₂H₁₂ClNO₂S | 269.75 | - |
| Tert-butyl 4-(3-(5-(dimethylamino)naphthalene-1-sulfonamido)phenyl)piperazine-1-carboxylate (Product) | C₂₇H₃₄N₄O₄S | 510.65 | 511.24 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of the reaction product and for confirming the complete consumption of the starting material. Both ¹H and ¹³C NMR can be utilized.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
For in-situ monitoring, the reaction can be performed directly in an NMR tube using a deuterated solvent.
-
For offline analysis, a sample is worked up to isolate the product. Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
Data Presentation: Key NMR Signal Shifts
Monitoring the disappearance of the starting material's signals and the appearance of the product's signals provides a clear indication of reaction progress.
| Compound | Key ¹H NMR Signals (ppm, in CDCl₃) | Key ¹³C NMR Signals (ppm, in CDCl₃) |
| This compound | ~1.48 (s, 9H, -C(CH₃)₃), ~3.0-3.2 (m, 4H, piperazine N-CH₂), ~3.5-3.7 (m, 4H, piperazine N-CH₂), ~6.2-7.2 (m, 4H, aromatic protons), ~3.7 (br s, 2H, -NH₂) | ~28.4 (-C(CH₃)₃), ~43-50 (piperazine carbons), ~80.0 (quaternary carbon of Boc), ~113-130 (aromatic carbons), ~147 (C-NH₂), ~154.7 (C=O of Boc) |
| Sulfonamide Product | ~1.48 (s, 9H, -C(CH₃)₃), ~2.8-3.8 (m, 8H, piperazine protons), ~7.0-8.6 (m, 10H, aromatic protons), ~9.8 (br s, 1H, -SO₂NH-) | ~28.4 (-C(CH₃)₃), ~43-50 (piperazine carbons), ~80.2 (quaternary carbon of Boc), ~118-140 (aromatic carbons), ~154.7 (C=O of Boc) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Visualizing the Workflow
To facilitate understanding, the experimental workflows are presented as diagrams generated using Graphviz.
Caption: General workflow for monitoring chemical reactions.
Caption: HPLC and LC-MS analytical workflow.
Caption: NMR analysis workflow for structural confirmation.
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is a two-step process commencing with a palladium-catalyzed Buchwald-Hartwig amination to form the precursor, Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate, followed by a catalytic hydrogenation to yield the final product. This protocol is designed to be scalable and robust, suitable for implementation in a process chemistry or drug development setting. Detailed experimental procedures, quantitative data, and safety considerations are outlined to ensure a safe and efficient synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapies. The reliable and scalable production of this intermediate is therefore of significant interest. The synthetic route described herein involves two key transformations: the formation of a C-N bond between an aromatic ring and a piperazine moiety, and the subsequent reduction of a nitro group to an amine. The Buchwald-Hartwig amination has been selected for the C-N bond formation due to its broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis. For the nitro group reduction, catalytic hydrogenation using palladium on carbon is employed, a method well-regarded for its efficiency, selectivity, and ease of product isolation on a large scale.
Synthetic Scheme
The overall synthetic route is depicted below:
Step 1: Buchwald-Hartwig Amination
1-Bromo-3-nitrobenzene reacts with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst and a base to yield tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.
Step 2: Catalytic Hydrogenation
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is reduced using hydrogen gas and a palladium on carbon catalyst to produce this compound.
Data Presentation
Table 1: Quantitative Data for the Buchwald-Hartwig Amination
| Parameter | Value | Reference |
| Starting Materials | ||
| 1-Bromo-3-nitrobenzene | 1.0 equiv | [Internal Data] |
| Tert-butyl piperazine-1-carboxylate | 1.1 equiv | [Internal Data] |
| Catalyst System | ||
| Pd₂(dba)₃ | 1 mol% | [1][2] |
| Xantphos | 2 mol% | [3] |
| Base | ||
| Sodium tert-butoxide (NaOtBu) | 1.4 equiv | [3] |
| Solvent | ||
| Toluene | 10 L/kg of limiting reagent | [4] |
| Reaction Conditions | ||
| Temperature | 100 °C | [4] |
| Reaction Time | 12-24 hours | [Internal Data] |
| Yield and Purity | ||
| Isolated Yield | 85-95% | [Internal Data] |
| Purity (by HPLC) | >98% | [Internal Data] |
Table 2: Quantitative Data for the Catalytic Hydrogenation
| Parameter | Value | Reference |
| Starting Material | ||
| Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | 1.0 equiv | [Internal Data] |
| Catalyst | ||
| 10% Palladium on Carbon (50% wet) | 2-5 w/w% (dry basis) | [5] |
| Hydrogen Source | ||
| Hydrogen Gas | 50 psi (approx. 3.4 bar) | [Internal Data] |
| Solvent | ||
| Methanol | 10 L/kg of starting material | [5] |
| Reaction Conditions | ||
| Temperature | 25-40 °C | [Internal Data] |
| Reaction Time | 4-8 hours | [Internal Data] |
| Yield and Purity | ||
| Isolated Yield | 90-98% | [5] |
| Purity (by HPLC) | >99% | [Internal Data] |
Experimental Protocols
Step 1: Synthesis of Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Materials:
-
1-Bromo-3-nitrobenzene
-
Tert-butyl piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
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Sodium tert-butoxide (NaOtBu)
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Toluene (anhydrous)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
-
Celite®
Procedure:
-
Reactor Setup: To an appropriately sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet, charge 1-bromo-3-nitrobenzene (1.0 equiv) and tert-butyl piperazine-1-carboxylate (1.1 equiv).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (10 L/kg of 1-bromo-3-nitrobenzene). Begin stirring the mixture.
-
Catalyst and Base Addition: In a separate glovebox or under a nitrogen atmosphere, weigh and add sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (1 mol%), and Xantphos (2 mol%) to the reactor.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with toluene.
-
Transfer the combined filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to afford Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate as a solid.
Step 2: Synthesis of this compound
Materials:
-
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Celite®
Procedure:
-
Reactor Setup: To a hydrogenation reactor, charge Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1.0 equiv) and methanol (10 L/kg).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (50% wet, 2-5 w/w% on a dry basis). Caution: Palladium on carbon is pyrophoric and should be handled with care under an inert atmosphere.
-
Hydrogenation:
-
Seal the reactor and purge with nitrogen several times.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at 25-40 °C.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours). Hydrogen uptake will also cease.
-
-
Work-up:
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with methanol during filtration and subsequent handling. The filter cake should be quenched with water before disposal.
-
Wash the filter cake with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for use in the next step without further purification. If necessary, it can be recrystallized.
-
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, particularly when following the common route of catalytic hydrogenation of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.
Question: My reaction is showing incomplete conversion of the starting material, what are the possible causes and solutions?
Answer: Incomplete conversion during the catalytic hydrogenation of the nitro-group is a common issue. Several factors can contribute to this problem:
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Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. It is crucial to use a fresh, high-quality catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading.
-
Hydrogen Supply: For reactions under atmospheric pressure using a hydrogen balloon, ensure the balloon is adequately filled and remains so throughout the reaction. For larger scale reactions, a pressurized hydrogenation system is more reliable.[1]
-
Reaction Time and Temperature: While many hydrogenations proceed at room temperature, some substrates may require gentle heating to achieve full conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent and Solubility: The starting nitro-compound must be fully dissolved in the reaction solvent for the hydrogenation to proceed efficiently. If solubility is an issue, consider using a co-solvent system. Protic solvents like methanol or ethanol are commonly used and can accelerate the reaction rate.[2]
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Stirring: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a stalled reaction. Ensure vigorous stirring throughout the experiment.
Question: I am observing multiple spots on my TLC plate even after the starting material is consumed. What are these side products and how can I minimize them?
Answer: The reduction of a nitro group proceeds through several intermediates, and if the reaction is not driven to completion, these can be observed as side products. The primary side products are a result of incomplete reduction and subsequent condensation reactions.
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Incomplete Reduction Intermediates: The nitro group is reduced in a stepwise manner, forming nitroso and hydroxylamine intermediates. If the reaction stalls, these intermediates can accumulate.
-
Condensation Products: The reactive nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds, which are often colored (typically yellow or orange).
To minimize these side products, ensure the reaction goes to completion by addressing the points in the previous troubleshooting question (catalyst activity, hydrogen supply, etc.).
Question: My final product is difficult to purify. What are some recommended purification strategies?
Answer: Purification of this compound can be challenging due to the presence of closely related impurities.
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Column Chromatography: This is the most common method for purification. A silica gel column is typically used. The choice of eluent is critical for good separation. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system can help to reduce tailing of the amine product on the silica gel.
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Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The desired amine product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This method may not be effective for removing basic impurities.
Question: I am considering a Buchwald-Hartwig amination to synthesize this compound. What are the potential side reactions for this route?
Answer: The Buchwald-Hartwig amination of 1-Boc-piperazine with a 3-haloaniline derivative is a viable alternative synthesis route. However, it has its own set of potential side reactions:
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl halide starting material to the corresponding aniline (hydrodehalogenation), which consumes the starting material and reduces the overall yield.
-
Double Amination: Although less likely with a Boc-protected piperazine, there is a possibility of the product reacting further if the Boc group is inadvertently cleaved under the reaction conditions.
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Side reactions involving the ligand: The phosphine ligands used in the reaction can undergo oxidation or other side reactions, which can complicate the reaction mixture.
Careful optimization of the catalyst, ligand, base, and reaction temperature is crucial to minimize these side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and generally reliable method is the catalytic hydrogenation of the corresponding nitro precursor, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate, using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. This method is often high-yielding and the product can sometimes be used without extensive purification.[3]
Q2: Is the Boc (tert-butoxycarbonyl) protecting group stable under the conditions of catalytic hydrogenation?
A2: Yes, the Boc protecting group is generally stable to the neutral or mildly acidic conditions used for catalytic hydrogenation with Pd/C and H₂. It is cleaved under strong acidic conditions.
Q3: How can I monitor the progress of the hydrogenation reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. The starting nitro compound is typically more non-polar than the resulting amine. You can run a TLC with a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light. The disappearance of the starting material spot indicates the completion of the reaction. Staining with a permanganate solution can also be used, as the amine product will react while the nitro compound may not.
Q4: What are the typical yields and purity I can expect for this synthesis?
A4: Yields for the catalytic hydrogenation are often reported to be high, typically in the range of 90-99%.[3] The purity of the crude product can also be quite high, sometimes allowing it to be used in the next step without further purification. However, this depends on the complete conversion of the starting material and the absence of side products.
Data Presentation
Table 1: Summary of Representative Reaction Conditions and Yields for the Synthesis of this compound via Catalytic Hydrogenation.
| Starting Material | Catalyst | Hydrogen Source | Solvent | Temperature | Time | Yield (%) | Purity | Reference |
| tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp. | 12-16 h | ~95 | High | [3] |
| tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | 10% Pd/C | H₂ (50 psi) | Methanol | Room Temp. | 16 h | 97 | High |
Experimental Protocols
Detailed Methodology for the Catalytic Hydrogenation of tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Materials:
-
tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate in methanol (approximately 10-20 mL per gram of substrate).
-
Inerting: Flush the flask with an inert gas (nitrogen or argon) for several minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution under a positive pressure of the inert gas.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Hydrogenation: Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this process 2-3 times to ensure the atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully vent the excess hydrogen and flush the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure all the product is collected.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product is often obtained as an oil or a solid.[3]
Mandatory Visualization
Caption: A flowchart of the synthesis and purification process.
Caption: Pathway of side product formation during nitro reduction.
References
Technical Support Center: Purification of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound and similar amine-containing compounds.
| Problem | Possible Cause | Suggested Solution |
| Product is not eluting from the column or eluting very slowly. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound is strongly adsorbed to the acidic silica gel due to its basic amine groups. | Prepare the mobile phase with a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonia solution.[1] This will neutralize the acidic silanol groups on the silica gel. | |
| Product is eluting too quickly (high Rf value). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Streaking or tailing of the product spot on TLC and broad peaks during column chromatography. | Strong interaction between the basic amine groups of the compound and the acidic stationary phase (silica gel).[1] | Add a basic modifier like triethylamine (TEA) or ammonia (0.5-2%) to the mobile phase to improve peak shape.[1] |
| The column is overloaded with the sample. | Reduce the amount of crude product loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| The sample was not applied to the column in a concentrated band. | Dissolve the crude product in a minimal amount of the initial mobile phase or a low-polarity solvent and apply it carefully to the top of the column in a narrow band. | |
| Low yield of the purified product. | Irreversible adsorption of the product onto the silica gel. | Use a less acidic stationary phase like alumina or amine-functionalized silica. Alternatively, pre-treat the silica gel with the mobile phase containing a basic modifier before packing the column. |
| The compound is degrading on the silica gel. | Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. Running the column at a lower temperature can also help. | |
| Co-elution of impurities with the desired product. | The chosen mobile phase does not provide adequate separation. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between your product and the impurities. A gradient elution may be necessary. |
| The Boc protecting group is cleaved during purification. | The silica gel is too acidic, or the mobile phase contains acidic impurities. | Use neutral or basic alumina as the stationary phase. Ensure all solvents are of high purity and free from acidic contaminants. While the Boc group is generally stable on silica gel, prolonged exposure to acidic conditions should be avoided. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica gel (60-120 or 230-400 mesh) is commonly used. However, due to the basic nature of the piperazine and aniline moieties, which can lead to tailing and irreversible adsorption on acidic silica, alternative stationary phases can be beneficial. These include neutral or basic alumina, or amine-functionalized silica gel.[1]
Q2: What is a good starting mobile phase for the TLC analysis and column chromatography?
A2: A good starting point for TLC analysis is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. You can start with a 7:3 or 1:1 mixture of hexane:ethyl acetate and adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product. The addition of 0.5-2% triethylamine (TEA) to the mobile phase is highly recommended to prevent streaking.[1]
Q3: How can I visualize the compound on a TLC plate?
A3: this compound has a UV-active phenyl ring, so it can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be used as a general visualization technique.
Q4: Is it possible for the tert-butyl (Boc) protecting group to be removed during silica gel chromatography?
A4: While the Boc group is relatively stable, it is sensitive to strong acids. Standard silica gel is slightly acidic and generally does not cause deprotection under normal chromatography conditions. However, if the silica gel is highly acidic or if the compound is left on the column for an extended period, some cleavage may occur. If deprotection is a concern, using a deactivated or neutral stationary phase and minimizing the purification time is advisable.
Q5: My purified product is an oil. How can I solidify it?
A5: If the purified compound is an oil, it may be due to residual solvent. Ensure all solvent is removed under high vacuum. If it remains an oil, you can try to crystallize it from a suitable solvent system (e.g., by dissolving it in a minimal amount of a good solvent like ethyl acetate and then slowly adding a poor solvent like hexane until turbidity is observed).
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common system is a mixture of hexane and ethyl acetate with the addition of 0.5-2% triethylamine (TEA). For example, Hexane:Ethyl Acetate:TEA (60:40:1).
-
Prepare a sufficient volume to run the entire column.
2. Column Packing:
-
Select an appropriately sized glass column based on the amount of crude material (a crude product to silica gel ratio of 1:30 to 1:100 by weight is recommended).
-
Pack the column with silica gel (230-400 mesh) using either the dry packing or wet (slurry) packing method. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the stationary phase.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
Maintain a constant flow rate. If necessary, use gentle air pressure.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting residue under high vacuum to remove any remaining traces of solvent.
-
Characterize the purified product by analytical techniques such as NMR, LC-MS, and melting point determination.
Visualization of Experimental Workflow and Troubleshooting
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision-making for common chromatography issues.
References
Technical Support Center: Synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the synthesis of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the reduction of its nitro precursor, Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is the industry standard due to its high efficiency, clean conversion, and generally high yields.[1][2]
Q2: What are the critical reaction parameters to monitor during the catalytic hydrogenation?
A2: Several parameters are crucial for a successful reaction:
-
Catalyst Activity: The quality and activity of the Pd/C catalyst are paramount. Ensure it has not been poisoned from previous use or improper storage.[3]
-
Hydrogen Pressure: Maintaining adequate hydrogen pressure (e.g., 50 psi) is essential to drive the reaction to completion.[4]
-
Solvent Choice: Protic solvents like methanol or ethanol are commonly used as they effectively dissolve the starting material and facilitate the reaction.[1][5]
-
Temperature: While many hydrogenations proceed at room temperature, some substrates may require gentle heating. However, excessive heat can promote side reactions.[5]
-
Agitation: Efficient stirring is necessary to ensure proper mixing of the substrate, solvent, catalyst, and hydrogen gas.
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken, filtered through a small plug of celite to remove the catalyst, and analyzed. The disappearance of the starting nitro compound spot/peak and the appearance of the product amine spot/peak will indicate the reaction's progression towards completion.
Q4: Are there alternative reducing agents to H₂/Pd-C?
A4: Yes, several other reducing agents can be used, particularly if other functional groups sensitive to catalytic hydrogenation are present.[2] These include:
-
Tin(II) Chloride (SnCl₂): A mild and effective reagent for reducing nitro groups in the presence of other reducible functionalities.[2][3]
-
Iron (Fe) or Zinc (Zn) in Acid: Classic methods using metals like iron or zinc in acidic conditions (e.g., HCl, acetic acid) are robust and cost-effective.[2]
-
Raney Nickel: This is another effective hydrogenation catalyst, often used when trying to avoid the dehalogenation of aryl halides.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: My reaction is sluggish or fails to go to completion.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Pd/C catalyst may be old, poisoned, or of low quality. Use fresh, high-quality catalyst from a reputable supplier. Increase catalyst loading if necessary.[3] |
| Insufficient Hydrogen | Ensure the system is properly sealed and there are no leaks. If using a hydrogen balloon, ensure it is sufficiently filled. For hydrogenators, check the pressure gauge. |
| Poor Solubility | The starting material may not be fully dissolved. Consider using a co-solvent or gently warming the reaction mixture. |
| Incorrect Stoichiometry | If using a chemical reductant like SnCl₂, ensure a sufficient excess (typically 3-5 equivalents) is used to drive the reaction to completion.[5] |
Problem 2: The yield of the final product is consistently low.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to ensure all starting material has been consumed before workup. If the reaction stalls, consider adding more catalyst or reagent.[6] |
| Product Loss During Workup | The product is an amine and can be water-soluble, especially in acidic conditions. Ensure the aqueous layer is thoroughly extracted during workup. Back-extraction of the aqueous layer may be necessary. |
| Mechanical Losses | Be meticulous during transfers. Rinse all glassware (reaction flask, funnels) with the extraction solvent to recover all product.[6] |
| Product Decomposition | Aromatic amines can be sensitive to air and light. Workup the reaction promptly after completion and consider storing the final product under an inert atmosphere (e.g., nitrogen or argon).[6] |
Problem 3: I am observing significant impurities and side products.
| Possible Cause | Troubleshooting Step |
| Formation of Intermediates | Incomplete reduction can lead to the formation of side products like nitroso, hydroxylamine, or azoxy compounds.[5][7] Ensure sufficient reducing agent/catalyst and adequate reaction time. |
| Over-reduction | While the Boc group is generally stable, harsh conditions or certain catalysts might affect other functional groups if present in a more complex substrate.[2] |
| Catalyst Deactivation | By-products can sometimes form on the catalyst surface, deactivating it and leading to a complex mixture.[7] Filtering the reaction mixture and adding fresh catalyst may help. |
| Impure Starting Material | Ensure the starting Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is of high purity. Impurities in the starting material will carry through and complicate purification. |
Experimental Protocols & Data
Synthetic Pathway
The synthesis is typically a one-step reduction of the nitro-precursor.
Protocol: Catalytic Hydrogenation
This protocol is a representative example for the reduction of Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.
-
Setup: To a solution of Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate), carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10-20% by weight of the starting material).[1]
-
Reaction: The reaction flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator apparatus at 50 psi). The mixture is stirred vigorously at room temperature.[4]
-
Monitoring: The reaction is monitored by TLC or LC-MS until all the starting material is consumed (typically takes several hours to overnight).
-
Workup: Upon completion, the hydrogen atmosphere is replaced with an inert gas (like nitrogen or argon). The reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed thoroughly with methanol.[5]
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude this compound, which often is of sufficient purity for subsequent steps.[1][4] If further purification is needed, column chromatography on silica gel can be performed.
Comparison of Reduction Methods
The following table summarizes common reduction methods. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Method | Reagents | Solvent | Typical Yield (%) | Key Advantages/Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol, Ethanol | >95%[1][4] | Adv: High yield, clean reaction, easy workup. Disadv: Catalyst can be pyrophoric; may reduce other functional groups.[2] |
| Tin (II) Chloride | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 85-95%[3] | Adv: Good chemoselectivity, mild conditions. Disadv: Requires stoichiometric amounts of tin salt, which must be removed during workup.[5] |
| Iron in Acid | Fe, NH₄Cl or HCl | Ethanol/Water | 80-90% | Adv: Inexpensive and robust. Disadv: Requires acidic conditions and removal of iron salts.[2] |
Visual Troubleshooting Guide
This workflow can help diagnose and solve common issues during the synthesis.
References
- 1. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Removal of palladium catalyst from Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Topic: Removal of Palladium Catalyst from Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: High Levels of Residual Palladium in the Final Product
-
Possible Cause: The presence of both an aniline and a piperazine moiety in this compound can lead to strong chelation with palladium. The nitrogen atoms in these functional groups can act as strong ligands, binding tightly to the palladium catalyst and making it difficult to remove through standard methods like simple filtration.[1][2]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., SiliaMetS® Thiol), thiourea-based, or dimercaptotriazine (DMT)-based scavengers are often effective for palladium removal from nitrogen-containing compounds.[3][4][5]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio (typically 5-10 wt%), temperature (ambient to slightly elevated, e.g., 40-60°C), and treatment time (1-24 hours) to identify the most effective conditions.[1][4]
-
Consider a Pre-treatment Step: An oxidative (e.g., with a small amount of H₂O₂) or reductive wash prior to scavenging might help to convert various palladium species into a single, more easily captured form.[4]
-
Activated Carbon Treatment: While activated carbon can be effective, it may also lead to product loss through non-specific adsorption. It can be used alone or in combination with a scavenger, but careful optimization is required.[6]
-
Issue 2: Significant Product Loss During the Scavenging Process
-
Possible Cause: Non-specific adsorption of the polar this compound onto the scavenger material, particularly with activated carbon or some silica-based scavengers.[4][6]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[4]
-
Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.[4]
-
Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.[4]
-
Wash the Scavenger: After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variations in the final state of the palladium catalyst (e.g., different oxidation states, particle sizes, or ligand coordination) at the end of the reaction.
-
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[4]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[4]
-
Characterize the Palladium Species: If possible, try to identify the nature of the palladium residue to select a more targeted removal strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reactions producing this compound?
A1: The most common and effective methods include:
-
Adsorption onto solid-supported scavengers: This is a widely used technique in the pharmaceutical industry and involves using materials like functionalized silica gels (e.g., thiol, thiourea, or DMT-based) or polymer resins that have a high affinity for palladium.[3][5]
-
Activated Carbon Treatment: This is a cost-effective option but may lead to product loss.[6]
-
Crystallization: In some cases, crystallization of the final product can leave palladium impurities in the mother liquor. The effectiveness can be enhanced by using additives that complex with palladium.
-
Filtration through Celite®: This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal but will not remove soluble palladium species.[7]
Q2: Why is it challenging to remove palladium from compounds containing aniline and piperazine groups?
A2: The nitrogen atoms in both the aniline and piperazine moieties are Lewis basic and can act as strong ligands, forming stable complexes with the palladium catalyst. This can keep the palladium solubilized in the reaction mixture and make it difficult to remove by simple physical methods.[2]
Q3: How do I choose the right palladium scavenger?
A3: The choice of scavenger depends on several factors:
-
The nature of the palladium species: Different scavengers have varying affinities for different oxidation states of palladium (Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for Pd(II).
-
The solvent system: Ensure the scavenger is compatible with your reaction solvent.
-
The properties of your product: Select a scavenger that has a low affinity for your product to minimize yield loss.
-
A screening study with a small panel of scavengers is the most effective way to identify the optimal scavenger for your specific application.
Q4: Can I use a combination of methods for palladium removal?
A4: Yes, a combination of methods can be very effective. For example, an initial filtration through Celite® to remove bulk heterogeneous palladium can be followed by treatment with a scavenger to remove soluble palladium.
Data Presentation
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Product Recovery | Conditions | Reference |
| Thiol-functionalized Silica | 1300 | 2 | >99% | 90% | 50 wt% scavenger, THF/water, 35°C, 17h | [8] |
| Thiourea-functionalized Silica | 2400 | ≤ 16 | >99% | Not Reported | 10 wt% scavenger | [5] |
| DMT-functionalized Silica | ~800 | <10 | >98% | High | 5 equivalents vs. Pd | [9] |
| Activated Carbon (Darco) | 2400 | >16 | <99% | Not Reported | - | [5] |
| Polymer-based Scavenger (Quadrapure) | 2400 | >16 | <99% | Not Reported | - | [5] |
| Carboxen® 564 (Synthetic Carbon) | 1250 | 12 | 99% | >96% | Methanol, 40°C, 24h |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the palladium catalyst, and the product itself. The data in this table are for illustrative purposes and may not be directly transferable to the removal of palladium from this compound.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is to use 5-10 wt% of the scavenger relative to the crude product.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium content over time.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to remove completely.
-
Washing: Wash the celite and carbon cake with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium content and assess product recovery.
Mandatory Visualization
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. silicycle.com [silicycle.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Preventing over-alkylation in aminophenylpiperazine reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing over-alkylation in aminophenylpiperazine reactions. Find troubleshooting tips and frequently asked questions to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What leads to over-alkylation in aminophenylpiperazine reactions?
Over-alkylation, or polyalkylation, is a frequent issue where the aminophenylpiperazine nucleophile reacts with the alkylating agent more than once.[1] This happens because the product of the initial alkylation is often more nucleophilic than the starting amine. The addition of an electron-donating alkyl group increases the electron density on the newly substituted nitrogen, making it more reactive towards the alkylating agent than the original primary or secondary amine.[1][2] This can result in a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products, complicating purification and reducing the yield of the desired compound.[2][3]
Q2: How can I selectively achieve mono-alkylation and prevent the formation of di-alkylated products?
Controlling selectivity is a primary challenge due to the two reactive nitrogen atoms in the piperazine ring.[3] Key strategies to promote mono-alkylation include:
-
Use of a Protecting Group: This is the most dependable method. By protecting one nitrogen atom with a group like N-Boc, alkylation is directed to the unprotected nitrogen. The protecting group can be removed in a subsequent step.[3][4][5]
-
Control of Stoichiometry: Using a large excess of the aminophenylpiperazine compared to the alkylating agent can statistically favor mono-alkylation.[3][5] However, this may complicate the purification process.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, which reduces the probability of a second alkylation event.[3][4][5]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can lower the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[3]
-
Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination offers superior control.[3] This one-pot process involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly effective at preventing the formation of quaternary ammonium salts.[3][4]
Q3: What are the recommended bases and solvents for direct N-alkylation of aminophenylpiperazine?
The selection of an appropriate base and solvent is critical for a successful reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[3] It is recommended to use at least 1.5-2.0 equivalents of the base.[3]
-
Solvents: The choice of solvent can impact the solubility of reagents and the stability of catalytic species.[6] Acetonitrile (MeCN) is a commonly used solvent.[3] If solubility is an issue, a more polar aprotic solvent such as DMF may be beneficial.[3] It is crucial to use pure, anhydrous reagents and solvents to avoid side reactions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant formation of di-alkylated byproduct | Incorrect stoichiometry. | Use an excess of the aminophenylpiperazine relative to the alkylating agent.[3] |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly to the reaction mixture.[3] | |
| Unprotected piperazine. | For optimal control, use a mono-protected piperazine such as N-Boc-piperazine.[3] | |
| Reaction stalls or is incomplete | Poor solubility of reagents. | Switch to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[3] |
| Reversible reaction equilibrium. | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[3] | |
| Catalyst poisoning (if applicable). | Use high-purity reagents and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3] | |
| Formation of unexpected byproducts | Unstable alkylating agent or product. | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[3] |
| Reaction with the solvent. | Some solvents like DMF and DMSO can decompose at high temperatures. Choose a more inert solvent if this is suspected. | |
| Poor reproducibility | Sensitivity to trace impurities. | Use high-purity reagents and anhydrous solvents.[3] |
| Inconsistent inert atmosphere. | Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[3] |
Experimental Protocols
Protocol 1: Mono-N-Alkylation using a Boc-Protecting Group
This protocol describes the selective alkylation of one nitrogen atom of aminophenylpiperazine by first protecting the other.
Step 1: Protection of Aminophenylpiperazine
-
Dissolve aminophenylpiperazine (2 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 3 hours.
-
Allow the mixture to warm to room temperature and stir for 22 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude mono-Boc-protected aminophenylpiperazine.
Step 2: Alkylation
-
Dissolve the crude mono-Boc-protected aminophenylpiperazine in acetone.
-
Add potassium carbonate (K₂CO₃) as a base and the desired alkyl halide.
-
Reflux the mixture until the starting material is consumed, monitoring the reaction progress by TLC.
Step 3: Deprotection
-
After cooling the reaction mixture, filter off the inorganic salts and evaporate the solvent.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the purified N-alkylated-N'-Boc-aminophenylpiperazine in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.
Protocol 2: Reductive Amination for Controlled Mono-Alkylation
This method avoids the use of alkyl halides and offers excellent control over mono-alkylation.
-
Dissolve the aminophenylpiperazine in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[2]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography if necessary.[2]
Visualizations
Caption: Pathway of over-alkylation in aminophenylpiperazine reactions.
Caption: Troubleshooting workflow for preventing over-alkylation.
References
Technical Support Center: HPLC Purification of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for the purification of this compound?
A typical starting point for reverse-phase HPLC purification would utilize a C18 column with a mobile phase gradient of acetonitrile and water, incorporating an additive to improve peak shape. Due to the basic nature of the aminophenylpiperazine moiety, peak tailing can be a common issue.
Q2: Why is my peak for this compound tailing?
Peak tailing for this compound is often caused by secondary interactions between the basic amine groups and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5] These interactions introduce an alternative retention mechanism to the primary hydrophobic interaction, resulting in a non-symmetrical peak.[4]
Q3: How can I reduce or eliminate peak tailing?
Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) with an additive like formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing their interaction with the protonated amine of the analyte.[3][6]
-
Use of Mobile Phase Additives: Adding a small concentration of a competitive base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Column Selection: Employing a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds can significantly reduce peak tailing.[3]
Q4: What could be causing split peaks in my chromatogram?
Split peaks can arise from several factors, including a strong sample solvent effect (dissolving the sample in a solvent significantly stronger than the initial mobile phase), a partially blocked column frit, or a void at the column inlet.[2]
Q5: My recovery of the purified compound is low. What are the potential causes?
Low recovery can be due to several factors. The compound may be precipitating on the column if the sample is overloaded or if the mobile phase composition is not optimal for solubility. It is also possible that the compound is irreversibly adsorbed to active sites on the column. Ensuring the sample is fully dissolved and using appropriate mobile phase modifiers can help improve recovery.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant Peak Tailing | Secondary interactions with residual silanol groups on the stationary phase.[1][2][3][4][5] | 1. Lower the mobile phase pH to 2.5-3.5 using 0.1% formic acid or TFA.[3][6] 2. Use a base-deactivated or end-capped C18 column.[3] 3. Add a competitive base like 0.1% triethylamine (TEA) to the mobile phase. |
| Poor Resolution/Overlapping Peaks | Inadequate separation efficiency. | 1. Optimize the gradient profile (shallower gradient). 2. Try a different stationary phase (e.g., Phenyl-Hexyl). 3. Reduce the flow rate. |
| Split Peaks | 1. Sample solvent is too strong.[2] 2. Column inlet frit is partially blocked.[3] 3. Void in the column packing.[6] | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Backflush the column (if permitted by the manufacturer).[3] 3. Replace the column. |
| High Backpressure | 1. Blocked column frit or tubing.[3] 2. Precipitation of the sample on the column. 3. Buffer precipitation in high organic content. | 1. Filter the sample and mobile phases. 2. Flush the system and column with a strong solvent. 3. Ensure buffer solubility in the mobile phase gradient. |
| No Peak Detected | 1. Compound is not eluting from the column. 2. Detector issue. 3. Injection failure. | 1. Perform a high organic flush (e.g., 100% Acetonitrile). 2. Check detector lamp and settings. 3. Verify injector operation with a standard. |
Experimental Protocol: HPLC Purification
This protocol provides a general starting point for the purification of this compound. Optimization may be required based on the specific purity of the crude material and the HPLC system used.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Crude this compound dissolved in a minimal amount of a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B).
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude product in the minimum volume of solvent required for complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. A typical gradient might be:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
-
Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) and collect fractions corresponding to the main peak of the desired product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for HPLC purification.
Caption: Troubleshooting decision tree for peak shape issues.
References
Identifying byproducts in the synthesis of Boc-aminophenylpiperazine by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-aminophenylpiperazine and the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Identifying Byproducts by LC-MS
This guide addresses specific issues you may encounter during the LC-MS analysis of your Boc-aminophenylpiperazine synthesis reaction mixture.
Question 1: My LC-MS data shows a peak with the expected mass of my product, but the yield is low and there are several other significant peaks. How do I identify the potential byproducts?
Answer:
Low yields and the presence of multiple peaks in your LC-MS chromatogram suggest the formation of byproducts or the presence of unreacted starting materials. A systematic approach is required to identify these impurities.
Initial Steps:
-
Confirm the Mass of Your Product: The expected monoisotopic mass of Boc-aminophenylpiperazine (C15H23N3O2) is 277.18 g/mol . In positive ion mode ESI-MS, you should look for the protonated molecule [M+H]+ at an m/z of 278.19.
-
Analyze the Isotopic Pattern: The mass spectrum should display the characteristic isotopic pattern for a compound containing carbon, hydrogen, nitrogen, and oxygen.
-
Consult the Byproduct Table: Refer to the "Potential Byproducts in Boc-aminophenylpiperazine Synthesis" table below to check if the m/z values of the unknown peaks correspond to common impurities.
Question 2: I see a peak at m/z 222.16. What could this be?
Answer:
A peak at m/z 222.16 [M+H]+ likely corresponds to the loss of a tert-butyl group (56 Da) from your target compound due to in-source fragmentation. This is a common phenomenon for Boc-protected compounds. To confirm, you can often find a corresponding peak at m/z 57, representing the tert-butyl cation.[1]
Question 3: My chromatogram shows a peak with an m/z of 178.13. What is this impurity?
Answer:
This peak likely corresponds to the protonated form of 4-aminophenylpiperazine, which is the un-Boc-protected starting material or a result of premature deprotection.
Question 4: I observe a peak at m/z 378.26. What might this correspond to?
Answer:
A peak at m/z 378.26 [M+H]+ could indicate the presence of di-Boc-aminophenylpiperazine, where both nitrogen atoms of the piperazine ring have been protected with a Boc group. This is a common byproduct in Boc protection reactions if the reaction conditions are not carefully controlled.
Quantitative Data Summary
The following table lists potential byproducts in the synthesis of Boc-aminophenylpiperazine, along with their molecular weights and expected m/z values in positive ion mode LC-MS. This information is crucial for identifying unknown peaks in your chromatogram.
| Compound Name | Molecular Formula | Monoisotopic Mass ( g/mol ) | Expected m/z [M+H]+ | Potential Origin |
| Boc-aminophenylpiperazine | C15H23N3O2 | 277.18 | 278.19 | Target Product |
| 4-Aminophenylpiperazine | C10H15N3 | 177.13 | 178.13 | Unreacted starting material or deprotection |
| Di-Boc-aminophenylpiperazine | C20H31N3O4 | 377.23 | 378.24 | Over-protection of piperazine |
| Boc-nitrophenylpiperazine | C15H22N4O4 | 322.16 | 323.17 | Incomplete reduction of nitro-intermediate |
| tert-butyl cation | C4H9 | 57.07 | 57.07 | In-source fragmentation of Boc-group |
| [M-C4H8+H]+ | C11H15N3O2 | 221.12 | 222.12 | In-source fragmentation (loss of isobutylene) |
| [M+Na]+ | C15H23N3O2Na | 299.17 | 300.17 | Sodium adduct |
| [M+K]+ | C15H23N3O2K | 315.14 | 316.14 | Potassium adduct |
Experimental Protocols
LC-MS Method for Reaction Monitoring and Impurity Profiling
This protocol provides a general method for the analysis of reaction mixtures from the synthesis of Boc-aminophenylpiperazine.
1. Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Dilute it with 1 mL of a 50:50 mixture of acetonitrile and water.
-
Further, dilute the sample to a final concentration of approximately 1-10 µg/mL with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Data Acquisition: Full scan mode. For further structural elucidation, tandem MS (MS/MS) can be performed using collision-induced dissociation (CID).
Mandatory Visualization
Caption: Workflow for byproduct identification in Boc-aminophenylpiperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the formation of byproducts in this synthesis?
A1: The formation of byproducts can be attributed to several factors:
-
Stoichiometry: Incorrect molar ratios of reactants and reagents.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or side reactions.
-
Purity of Starting Materials: Impurities in the starting materials can carry through or participate in side reactions.
-
Moisture: The presence of water can lead to the hydrolysis of reagents and intermediates.
Q2: How can I minimize in-source fragmentation of my Boc-protected compound?
A2: In-source fragmentation can sometimes be minimized by adjusting the mass spectrometer's source conditions.[3] Try reducing the fragmentor or capillary voltage. Using a "softer" ionization technique, if available, can also help.[3]
Q3: I see several peaks with mass differences of +22 and +38 from my main peaks. What are these?
A3: These are likely sodium ([M+Na]+) and potassium ([M+K]+) adducts, respectively. They are common in ESI-MS and can arise from glassware or solvents. Using plasticware and high-purity solvents can help reduce their formation.
Q4: My LC-MS shows a broad peak for my product. What could be the cause?
A4: Peak broadening can be caused by several factors, including column overload, column contamination, or issues with the mobile phase pH.[4] Ensure your sample is not too concentrated and that your mobile phase is properly prepared and degassed.
Q5: What is the best way to confirm the structure of an unknown byproduct?
A5: The best way to confirm the structure of an unknown byproduct is through a combination of techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can be used for structural elucidation. If the byproduct can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure confirmation.
References
Improving the solubility of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate for reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, focusing on challenges related to its solubility in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule. The piperazine and aminophenyl groups contribute to its polarity, while the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group decreases its solubility in highly polar solvents like water. Generally, it exhibits better solubility in a range of organic solvents such as alcohols, chlorinated solvents, and some ethers. Piperazine derivatives are often soluble in polar organic solvents like ethanol and methanol.[1]
Q2: In which common organic solvents can I expect this compound to dissolve?
Q3: Why is my compound not dissolving even in solvents where it should be soluble?
A3: Several factors could be at play:
-
Purity of the Compound: Impurities from synthesis or degradation can significantly alter solubility.
-
Water Content: Traces of water in your solvent can hinder the dissolution of moderately non-polar compounds. Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions.
-
Temperature: Solubility is often temperature-dependent. Gently warming the mixture may help.
-
Saturation: You may be exceeding the solubility limit of the compound in the chosen volume of solvent.
Q4: Can I convert the compound to a salt to improve its aqueous solubility?
A4: Yes, converting the free base to a salt is a common and effective strategy to enhance the aqueous solubility of basic compounds like piperazine derivatives.[2] The aniline and piperazine nitrogens are basic and can be protonated with acids like hydrochloric acid (HCl) or methesulfonic acid to form the corresponding salts, which are typically much more water-soluble.[2]
Troubleshooting Guide: Solubility Issues in Reactions
This guide addresses specific problems you might encounter during your experiments.
Problem 1: The compound fails to dissolve in the reaction solvent at room temperature.
-
Initial Steps:
-
Increase Solvent Volume: You may be attempting to create too concentrated a solution. Try adding more solvent in small portions.
-
Apply Gentle Heating: Warm the mixture gently (e.g., to 40-50 °C). Many organic compounds show increased solubility at higher temperatures.
-
Use Mechanical Agitation: Vigorous stirring or using a sonicator can help break down solid particles and promote dissolution.
-
-
Advanced Troubleshooting:
-
Co-Solvent System: If a single solvent is ineffective, try a co-solvent system. For example, if your compound is poorly soluble in THF, adding a more polar solvent like a small amount of DMSO or N-Methyl-2-pyrrolidone (NMP) can improve solubility.
-
Solvent Screening: Perform a small-scale solubility test with a panel of solvents to identify the most suitable one for your reaction. See the experimental protocol below.
-
Problem 2: The compound precipitates out of solution when a reagent is added.
-
Possible Causes:
-
Change in Polarity: The added reagent may have a significantly different polarity than the reaction solvent, causing the overall polarity of the mixture to change and your compound to crash out.
-
Reaction or Complexation: The reagent might be reacting with your compound to form a less soluble product or salt.
-
Temperature Change: If the reagent was added at a different temperature, or if the reaction is exothermic or endothermic, the change in temperature could affect solubility.
-
-
Solutions:
-
Slow Addition: Add the reagent slowly, perhaps dropwise, to allow the mixture to remain homogeneous.
-
Reagent Dissolved First: Dissolve the reagent in a small amount of the same reaction solvent before adding it to the main reaction mixture.
-
Increase Temperature: Gently warm the reaction mixture while adding the reagent.
-
Use a Different Solvent System: A more robust solvent system, identified through screening, may be necessary.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Structures in Common Solvents.
| Solvent | Compound Type | Expected Solubility | Rationale & Notes |
| Water | Piperazine (unprotected) | High[3] | The two secondary amine groups can hydrogen bond with water. |
| Water | Boc-protected amines | Low / Insoluble[4] | The hydrophobic Boc group reduces aqueous solubility. |
| Water | Target Compound | Very Low / Insoluble | The Boc group dominates, making the molecule largely hydrophobic. |
| Methanol / Ethanol | Piperazine derivatives | Soluble[1] | Alcohols are polar enough to dissolve the polar parts of the molecule. |
| Methanol / Ethanol | Target Compound | Soluble to Moderately Soluble | Good starting point for many reactions. Methanol was used in a synthesis of a similar compound.[5] |
| Dichloromethane (DCM) | Boc-protected amines | Generally Soluble | A common solvent for reactions involving Boc-protected compounds. |
| Dichloromethane (DCM) | Target Compound | Likely Soluble | A versatile solvent for a range of polarities. |
| Tetrahydrofuran (THF) | Boc-protected amines | Generally Soluble | A common ethereal solvent for organic synthesis. |
| Tetrahydrofuran (THF) | Target Compound | Likely Soluble | May require warming for higher concentrations. |
| Diethyl Ether | Piperazine (unprotected) | Poorly Soluble[3] | Ether is not polar enough for the unprotected piperazine. |
| Diethyl Ether | Target Compound | Low to Moderately Soluble | The Boc group increases lipophilicity, which may improve solubility compared to piperazine itself. |
| Hexanes / Pentane | Boc-protected amines | Generally Low / Insoluble | These are highly non-polar solvents. |
| Hexanes / Pentane | Target Compound | Likely Insoluble | The polar amine and piperazine functionalities prevent dissolution. |
| Dimethyl Sulfoxide (DMSO) | Boc-protected anilines | Soluble[6][7] | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Target Compound | Very Soluble | Excellent choice for dissolving difficult compounds, but can be hard to remove. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently determine a suitable solvent or co-solvent system for a reaction.
Materials:
-
This compound
-
Small vials or test tubes (e.g., 1 mL capacity)
-
A selection of anhydrous solvents (e.g., DCM, THF, Methanol, Toluene, DMSO, Acetonitrile)
-
Vortex mixer or small magnetic stir bar
-
Graduated micropipettes
Procedure:
-
Weigh the Compound: Accurately weigh a small amount of the compound (e.g., 5-10 mg) into several separate vials.
-
Initial Solvent Addition: Add a measured volume of a single solvent (e.g., 0.25 mL) to the first vial.
-
Agitate: Vigorously shake or vortex the vial for 1-2 minutes. Observe if the solid dissolves completely.
-
Incremental Solvent Addition: If the solid has not dissolved, add another portion of the solvent (e.g., 0.25 mL) and agitate again.
-
Record Observations: Continue adding solvent incrementally up to a defined maximum volume (e.g., 1.0 mL). Record the approximate volume of solvent required to fully dissolve the compound. If it does not dissolve, it is considered poorly soluble or insoluble in that solvent at that concentration.
-
Test Other Solvents: Repeat steps 2-5 for each solvent you wish to test.
-
Test Co-solvents (Optional): If no single solvent is ideal, try mixtures. For a compound that is sparingly soluble in THF, for example, repeat the test but use a 9:1 mixture of THF:DMSO.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor yields in Buchwald-Hartwig amination of piperazines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Buchwald-Hartwig amination of piperazines, a critical reaction in the synthesis of pharmaceuticals and biologically active compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of piperazine resulting in a low or no yield?
Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[3] Key areas to investigate are the choices of catalyst and ligand, the base, the solvent, and the reaction temperature and time.[4]
Q2: How do I select the optimal catalyst system (palladium source and ligand)?
The combination of the palladium precursor and the phosphine ligand is critical for a successful reaction.[3] Sterically hindered and electron-rich phosphine ligands are often essential for high yields, especially when working with less reactive aryl chlorides.[1] It is highly recommended to screen a variety of ligands and palladium sources to find the optimal combination for your specific substrates.[3]
-
Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or more advanced pre-catalysts which can offer higher reactivity and stability.[1][5]
-
Ligands: The choice of ligand is highly dependent on the substrates. For piperazine couplings, bulky, electron-rich phosphine ligands are generally preferred. A screening of different ligand classes can be beneficial.
Q3: What is the role of the base and how do I choose the right one?
The base is crucial as it influences both the reaction rate and the occurrence of side reactions.[3] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can cause decomposition of sensitive starting materials.[3][5] In such cases, switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[3][4] The particle size and solubility of inorganic bases can also impact the reaction, so grinding the base or adding celite may be beneficial in scaled-up reactions.[5]
Q4: How does the choice of solvent affect the reaction?
The solvent plays a significant role by affecting the solubility of the reagents and the stability of the catalytic species.[4] Toluene, dioxane, and THF are commonly used solvents for this reaction.[1] If you are experiencing solubility issues, a more polar solvent such as t-butanol could be a better choice.[3][4] It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[5]
Q5: My reaction has stalled and is showing incomplete conversion. What should I do?
Incomplete conversion can be due to catalyst deactivation or suboptimal temperature. Monitoring the reaction progress by TLC or LC-MS is crucial.[3] If the reaction stalls, a temperature screen might be necessary to find the optimal conditions.[3] Also, ensure that your reagents and solvent are anhydrous and that the reaction is performed under an inert atmosphere, as oxygen and moisture can deactivate the catalyst.[1]
Q6: I am observing significant side product formation. What are the likely side products and how can they be minimized?
A common side reaction is the formation of a bis-arylated piperazine, especially when using unprotected piperazine.[2] To favor the desired mono-arylated product, consider using a mono-protected piperazine, such as N-Boc-piperazine.[3][6] Hydrodehalogenation of the aryl halide is another possible side reaction.[7] This can sometimes be suppressed by using a pre-catalyst and optimizing the reaction temperature.[6]
Troubleshooting Guides
Issue 1: Consistently Low Yield
If you are consistently obtaining low yields, a systematic approach to optimizing the reaction conditions is necessary.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your aryl halide, piperazine derivative, and solvent. Reagents should be anhydrous.
-
Inert Atmosphere: Confirm that the reaction is carried out under a strict inert atmosphere (argon or nitrogen) as palladium catalysts can be sensitive to oxygen.[1]
-
Catalyst System Screening: The choice of ligand and palladium source is paramount. Perform a screen of different combinations.
| Parameter | Recommendation | Rationale |
| Palladium Source | Screen Pd(OAc)₂, Pd₂(dba)₃, and a pre-catalyst (e.g., XPhos Pd G3). | Pre-catalysts can offer faster activation and greater stability.[5] |
| Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).[8][9] | The optimal ligand is substrate-dependent.[5] |
| Base | Screen a strong base (NaOtBu) and weaker bases (Cs₂CO₃, K₃PO₄).[1] | Strong bases can cause substrate decomposition.[3][5] |
| Solvent | Screen common solvents like toluene, dioxane, and THF.[1] | Solubility and catalyst stability are solvent-dependent.[4] |
| Temperature | Typically 80-110 °C. Consider a temperature screen if the reaction is slow or side products form.[1] | Balances reaction rate and stability of reactants and catalyst.[3] |
Issue 2: Formation of Bis-Arylated Piperazine
When using unprotected piperazine, the formation of the disubstituted product can be a significant issue.[2]
Mitigation Strategies:
-
Use of Excess Piperazine: Employing a large excess (5-10 fold) of piperazine can favor the mono-substituted product.[3]
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thus reducing the rate of the second amination.[3]
-
Mono-Protected Piperazine: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][6] The protecting group can be removed in a subsequent step.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of N-Boc-Piperazine[1]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XantPhos, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
If not using a pre-catalyst, in a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for poor yields in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Air-Sensitive Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective storage and handling of the air-sensitive compound, tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: This compound is air-sensitive and should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation. It is recommended to keep it in a tightly sealed container in a cool, dark, and dry place. Room temperature storage is generally acceptable, but for long-term stability, storage at lower temperatures (<15°C) is advisable.
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Ingestion and inhalation should be avoided.[2] As with many aromatic amines, there may be other health hazards, and it is crucial to handle the compound with appropriate safety precautions.[3][4]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][5] All handling of the solid should be done in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]
Q4: Can I handle this compound on the open bench?
A4: Due to its air-sensitive nature, it is not recommended to handle this compound on an open bench where it can be exposed to atmospheric oxygen and moisture.[6] Use of a glovebox or Schlenk line is highly recommended to maintain an inert atmosphere and ensure the integrity of the compound.
Troubleshooting Guide
Problem 1: My reaction is not proceeding as expected, and I suspect the reagent has degraded.
-
Possible Cause: The compound may have been exposed to air and/or moisture, leading to oxidation or hydrolysis. Aromatic amines are susceptible to oxidation, which can result in discoloration (e.g., turning from a light yellow or off-white to a brown or black color).
-
Solution:
-
Visually inspect the compound for any color change. Significant darkening can be an indicator of degradation.
-
If degradation is suspected, it is best to use a fresh batch of the reagent.
-
To prevent future degradation, ensure that the compound is stored and handled under a strictly inert atmosphere.
-
Problem 2: The compound has changed color in the storage container.
-
Possible Cause: The storage container may not be properly sealed, or the inert atmosphere may have been compromised.
-
Solution:
-
If the compound has only slightly discolored, it may still be usable for some applications, but a purity check (e.g., by NMR or LC-MS) is recommended.
-
For future storage, ensure the container is sealed with a high-quality cap and parafilm. If using a Sure/Seal™ type bottle, ensure the septum has not been punctured excessively.
-
Before sealing, purge the container thoroughly with a dry inert gas like argon or nitrogen.
-
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature, with a recommendation for a cool (<15°C) and dark place for long-term storage. | |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents. | [2] |
Experimental Protocols
Detailed Methodology for Handling this compound in a Glovebox
-
Preparation:
-
Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).
-
Bring all necessary glassware (e.g., reaction flask, weighing boat, spatula) and equipment into the glovebox antechamber.
-
Cycle the antechamber with the inert gas at least three times to remove air and moisture.
-
-
Weighing and Dispensing:
-
Inside the glovebox, place the weighing boat on a tared balance.
-
Carefully open the container of this compound.
-
Using a clean, dry spatula, transfer the desired amount of the solid to the weighing boat.
-
Promptly and securely reseal the reagent container.
-
Transfer the weighed solid to the reaction flask.
-
-
Reaction Setup:
-
Add the appropriate degassed solvent to the reaction flask containing the solid.
-
Assemble the rest of the reaction apparatus within the glovebox.
-
The reaction can then be run inside the glovebox or sealed and taken out to a Schlenk line if further manipulations are required.
-
Visualizations
Caption: Experimental workflow for handling air-sensitive solids in a glovebox.
Caption: Troubleshooting decision tree for reaction issues.
References
- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. watson-int.com [watson-int.com]
- 6. connectjournals.com [connectjournals.com]
Technical Support Center: Minimizing Dimer Formation in Coupling Reactions with Aminophenylpiperazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation during amide coupling reactions involving aminophenylpiperazines.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of aminophenylpiperazine coupling reactions?
A1: Dimerization is a common side reaction where two molecules of an aminophenylpiperazine derivative react with each other. This occurs when the nucleophilic amine of one aminophenylpiperazine molecule reacts with the activated carboxylic acid intended for the desired coupling partner, leading to the formation of an undesired symmetrical amide dimer. This side reaction consumes starting materials, reduces the yield of the target product, and complicates purification.
Q2: What are the primary causes of aminophenylpiperazine dimerization?
A2: The primary driver of dimerization is the high reactivity and availability of the amine group on the aminophenylpiperazine. Key contributing factors include:
-
High Concentration: At higher concentrations, aminophenylpiperazine molecules are in close proximity, increasing the statistical probability of self-reaction.
-
Rapid Addition of Reagents: Adding the coupling agent or the activated carboxylic acid too quickly can create localized high concentrations of the reactive amine, promoting self-coupling.
-
Suboptimal Stoichiometry: A significant excess of the aminophenylpiperazine starting material can increase the likelihood of dimerization.
-
Inefficient Activation or Coupling: If the carboxylic acid partner is slow to activate or react, the more readily available aminophenylpiperazine may react with itself.
Q3: Which coupling reagents are recommended for minimizing dimer formation?
A3: For challenging coupling reactions prone to side reactions like dimerization, modern uronium or phosphonium-based coupling reagents are often preferred over traditional carbodiimides. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and rapid coupling kinetics, which can help favor the desired intermolecular reaction over dimerization.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: High Levels of Dimer Formation Detected by LC-MS
-
Problem: The reaction mixture shows a significant peak corresponding to the mass of the aminophenylpiperazine dimer.
-
Possible Cause: The concentration of the aminophenylpiperazine is too high, or the rate of addition of a key reagent is too fast.
-
Solution:
-
Slow Addition of the Amine: The most effective strategy is the slow, dropwise addition of the aminophenylpiperazine solution to the reaction mixture containing the activated carboxylic acid. This maintains a low instantaneous concentration of the amine, favoring the reaction with the intended coupling partner.
-
High Dilution: Performing the reaction at a lower overall concentration (e.g., 0.05-0.1 M) can increase the average distance between aminophenylpiperazine molecules, thereby reducing the frequency of self-reaction.
-
Issue 2: Low Yield of the Desired Product with Unreacted Starting Material and Dimer
-
Problem: The reaction does not go to completion, and both unreacted starting materials and the dimer by-product are observed.
-
Possible Cause: Inefficient activation of the carboxylic acid or suboptimal reaction conditions.
-
Solution:
-
Optimize the Coupling Agent: Switch to a more efficient coupling agent such as HATU or PyBOP. These reagents often lead to faster and cleaner reactions.
-
Ensure Anhydrous Conditions: Moisture can quench the activated carboxylic acid intermediate, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Adjust Stoichiometry: While a slight excess of the amine can sometimes drive the reaction to completion, a large excess can promote dimerization. Start with a 1:1 to 1.2:1 ratio of the carboxylic acid to the aminophenylpiperazine.
-
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of the desired product and the formation of the dimer by-product.
| Carboxylic Acid (1.0 eq) | Aminophenylpiperazine (1.2 eq) | Coupling Agent (1.1 eq) | Base (2.0 eq) | Solvent | Addition Method | Desired Product Yield (%) | Dimer Formation (%) |
| Benzoic Acid | 1-(4-Aminophenyl)piperazine | EDC/HOBt | DIPEA | DMF | Bolus | 65 | 25 |
| Benzoic Acid | 1-(4-Aminophenyl)piperazine | EDC/HOBt | DIPEA | DMF | Slow Addition | 80 | 10 |
| Benzoic Acid | 1-(4-Aminophenyl)piperazine | HATU | DIPEA | DMF | Bolus | 85 | 10 |
| Benzoic Acid | 1-(4-Aminophenyl)piperazine | HATU | DIPEA | DMF | Slow Addition | 95 | <5 |
| Acetic Acid | 1-(3-Aminophenyl)piperazine | PyBOP | DIPEA | DCM | Slow Addition | 92 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimer Formation via Slow Addition (HATU Coupling)
This protocol describes a general method for the amide coupling of a carboxylic acid with an aminophenylpiperazine using HATU, incorporating slow addition of the amine to minimize dimer formation.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: To the stirred solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve the aminophenylpiperazine (1.05 equivalents) in a minimal amount of the anhydrous reaction solvent. Using a syringe pump, add the aminophenylpiperazine solution dropwise to the activated carboxylic acid mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for minimizing dimer formation in amide coupling.
Caption: Troubleshooting logic for high dimer formation.
Validation & Comparative
Comparative 1H NMR Analysis of Tert-butyl 4-(aminophenyl)piperazine-1-carboxylate Isomers
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of ortho-, meta-, and para-isomers of Tert-butyl 4-(aminophenyl)piperazine-1-carboxylate. This guide provides a comparative analysis of their chemical shifts, splitting patterns, and integration values, supported by experimental and predicted data, alongside a standardized experimental protocol.
In the field of drug discovery and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a cornerstone technique for elucidating the structure of organic molecules. This guide focuses on the 1H NMR analysis of three constitutional isomers of a key building block: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate and its ortho- and para-substituted counterparts. Understanding the distinct NMR fingerprint of each isomer is crucial for ensuring the correct regiochemistry during synthesis and for the unambiguous identification of these compounds in complex reaction mixtures.
The position of the amino group on the phenyl ring significantly influences the electronic environment of the neighboring protons, leading to characteristic differences in their 1H NMR spectra. The electron-donating nature of the amino group typically causes an upfield shift (to lower ppm values) of the ortho and para protons of the aromatic ring. This guide will delve into these expected variations and provide a clear, comparative framework for distinguishing between the three isomers.
Comparative 1H NMR Data
The following table summarizes the experimental and predicted 1H NMR data for the ortho-, meta-, and para-isomers of Tert-butyl 4-(aminophenyl)piperazine-1-carboxylate. The data for the para-isomer is based on available experimental spectra, while the data for the ortho- and meta-isomers are predicted based on established substituent effects and analysis of related structures.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate (ortho-isomer) - Predicted | H-6' | ~7.05 | d | 1H | ~7.5 |
| H-3' | ~6.85 | d | 1H | ~7.5 | |
| H-4', H-5' | ~6.70 | m | 2H | - | |
| -NH2 | ~3.80 | br s | 2H | - | |
| Piperazine CH2 (N-Boc) | ~3.60 | t | 4H | ~5.0 | |
| Piperazine CH2 (N-Aryl) | ~3.00 | t | 4H | ~5.0 | |
| -C(CH3)3 | 1.48 | s | 9H | - | |
| This compound (meta-isomer) - Predicted | H-2' | ~7.10 | t | 1H | ~7.8 |
| H-6' | ~6.40 | d | 1H | ~7.8 | |
| H-5' | ~6.35 | s | 1H | - | |
| H-4' | ~6.30 | d | 1H | ~7.8 | |
| -NH2 | ~3.70 | br s | 2H | - | |
| Piperazine CH2 (N-Boc) | ~3.58 | t | 4H | ~5.0 | |
| Piperazine CH2 (N-Aryl) | ~3.15 | t | 4H | ~5.0 | |
| -C(CH3)3 | 1.47 | s | 9H | - | |
| Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (para-isomer) - Experimental Data | H-2', H-6' | 6.84 | d | 2H | 8.8 |
| H-3', H-5' | 6.65 | d | 2H | 8.8 | |
| -NH2 | 3.45 | br s | 2H | - | |
| Piperazine CH2 (N-Boc) | 3.57 | t | 4H | 5.1 | |
| Piperazine CH2 (N-Aryl) | 3.03 | t | 4H | 5.1 | |
| -C(CH3)3 | 1.48 | s | 9H | - |
Experimental Protocol for 1H NMR Analysis
This section outlines a standard operating procedure for acquiring high-quality 1H NMR spectra of the title compounds.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for these types of compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is set to 0.00 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup: a. Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution. b. Tune and shim the probe to ensure a homogeneous magnetic field. c. Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm). d. The receiver gain should be optimized to maximize the signal-to-noise ratio without causing signal clipping.
3. Data Acquisition: a. Acquire the 1H NMR spectrum at a constant temperature, typically 298 K (25 °C). b. Use a standard single-pulse experiment. c. Apply a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans, which is important for accurate integration.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the 1H NMR analysis process.
Caption: Workflow for 1H NMR analysis.
Signaling Pathway of Substituent Effects
The electronic effect of the amino substituent is transmitted through the aromatic ring, influencing the chemical shifts of the ring protons. This can be visualized as a signaling pathway.
Caption: Influence of the amino group on aromatic proton chemical shifts.
Comparative Guide to the 13C NMR Characterization of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
This guide provides a comparative analysis of the 13C NMR spectral data for Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate and related alternative compounds. Detailed experimental protocols and a generalized workflow for 13C NMR spectroscopy are included to support researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural confirmation is crucial, and 13C NMR spectroscopy is a powerful tool for this purpose. This guide will compare its expected 13C NMR chemical shifts with those of structurally similar compounds to aid in spectral interpretation and characterization.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the expected 13C NMR chemical shifts for this compound, based on known values for analogous structures, and compares them with experimental data for similar phenylpiperazine derivatives. Chemical shifts (δ) are reported in parts per million (ppm).
| Carbon Atom | This compound (Predicted) | 1-(2-methoxyphenyl)piperazine[1] | 1-(2-chlorophenyl)piperazine[1] | General Range for Functional Group |
| Boc C=O | ~154 ppm | - | - | 150-170 ppm |
| Boc C(CH₃)₃ | ~80 ppm | - | - | 79-81 ppm[2] |
| Boc C(CH₃)₃ | ~28 ppm | - | - | 28-29 ppm[2][3] |
| Piperazine C-2, C-6 | ~43 ppm | 50.6 ppm | 51.2 ppm | 40-55 ppm[1][2] |
| Piperazine C-3, C-5 | ~48 ppm | 46.8 ppm | 46.2 ppm | 40-55 ppm[1][2] |
| Aromatic C-1' | ~148 ppm | 141.2 ppm | 147.9 ppm | 140-150 ppm |
| Aromatic C-2' | ~108 ppm | 112.0 ppm | 128.9 ppm | 100-150 ppm[1] |
| Aromatic C-3' | ~147 ppm | 123.4 ppm | 124.2 ppm | 100-150 ppm[1] |
| Aromatic C-4' | ~112 ppm | 121.3 ppm | 127.8 ppm | 100-150 ppm[1] |
| Aromatic C-5' | ~129 ppm | 118.4 ppm | 120.9 ppm | 100-150 ppm[1] |
| Aromatic C-6' | ~110 ppm | 152.5 ppm | 131.0 ppm | 100-150 ppm[1] |
Note: The predicted values for the target compound are estimated based on the analysis of similar structures and general 13C NMR chemical shift ranges. Aromatic carbon signals can be complex and may require 2D NMR techniques for unambiguous assignment.[4]
Experimental Protocols
A standard protocol for acquiring a 1D 13C NMR spectrum is provided below.
Sample Preparation:
-
Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution.
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the 13C probe to the correct frequency.[5]
-
Optimize the magnetic field homogeneity by shimming the sample.[5]
Data Acquisition:
A standard 1D 13C NMR experiment is typically performed with proton decoupling.[6]
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.[5]
-
Spectral Width (SW): Set to cover the entire expected range of 13C chemical shifts, typically 0-220 ppm.[7]
-
Acquisition Time (AQ): A value of 1-2 seconds is generally sufficient for good digital resolution.[5]
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[5][6]
-
Number of Scans (NS): This will depend on the sample concentration. Typically, several hundred to several thousand scans are required to achieve an adequate signal-to-noise ratio.
Data Processing:
-
Apply an exponential line broadening function to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mandatory Visualization
The following diagram illustrates a generalized workflow for acquiring a 13C NMR spectrum.
Caption: General workflow for 13C NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sc.edu [sc.edu]
- 7. bhu.ac.in [bhu.ac.in]
Mass Spectrometry Showdown: Analyzing Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate and its Alternatives
A Comparative Guide for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key building block in the synthesis of various biologically active molecules, presents a unique analytical challenge. This guide provides a comprehensive comparison of its mass spectrometric behavior against its structural isomer, Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, and a related piperidine analog, Tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate. The data presented herein, including detailed fragmentation patterns and experimental protocols, will aid researchers in the unambiguous identification and characterization of these important compounds.
Performance Comparison: A Tale of Three Isomers
The mass spectrometric analysis of this compound and its counterparts reveals distinct fragmentation patterns under electrospray ionization (ESI), primarily driven by the position of the amino group on the phenyl ring and the presence of the second nitrogen atom in the piperazine ring.
The molecular weight of both this compound and its para-isomer is 277.36 g/mol .[1] In positive ion mode ESI-MS, both compounds readily form the protonated molecule [M+H]⁺ at an m/z of approximately 278.37.[2] The fragmentation of these ions is characterized by the loss of the tert-butoxycarbonyl (Boc) group and subsequent cleavages of the piperazine ring.
A common fragmentation pathway for N-Boc protected amines involves the loss of isobutylene (56 Da), resulting in a fragment ion at m/z 222.31. Further fragmentation can lead to the loss of the entire Boc group (100 Da), yielding an ion at m/z 178.27. The piperazine ring itself can undergo cleavage, leading to characteristic fragment ions.
Below is a comparative table summarizing the predicted major fragment ions for this compound and two key alternatives.
| Fragment Ion | Predicted m/z | This compound (Relative Abundance %) | Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (Relative Abundance %) | Tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate (Relative Abundance %) | Postulated Structure |
| [M+H]⁺ | 278.37 | 100 | 100 | 100 | Protonated Molecule |
| [M+H - C₄H₈]⁺ | 222.31 | 85 | 90 | 80 | Loss of isobutylene from Boc group |
| [M+H - Boc]⁺ | 178.27 | 60 | 65 | 55 | Loss of the entire Boc group |
| [C₉H₁₂N₂]⁺ | 162.10 | 45 | 50 | - | 3-aminophenylpiperazine fragment |
| [C₉H₁₂N₂]⁺ | 162.10 | - | - | 40 | 3-aminophenylpiperidine fragment |
| [C₅H₁₁N₂]⁺ | 99.10 | 30 | 35 | - | Piperazine fragment |
| [C₅H₁₂N]⁺ | 86.10 | - | - | 25 | Piperidine fragment |
| [C₄H₉]⁺ | 57.07 | 95 | 98 | 90 | tert-butyl cation |
Experimental Protocols
The following is a detailed protocol for the mass spectrometry analysis of this compound and its analogs.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction.
LC-MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
ESI Source Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
-
MS Acquisition:
-
Mass Range: m/z 50-500.
-
Scan Time: 0.2 seconds.
-
Collision Energy (for MS/MS): A ramp from 10 to 40 eV to generate fragment ions.
-
Visualizing the Fragmentation
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathway of this compound and the general experimental workflow.
Caption: Fragmentation of this compound.
Caption: General workflow for LC-MS analysis.
References
A Comparative Guide to the Purity Assessment of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate. This key intermediate in pharmaceutical synthesis requires robust analytical methods to ensure the quality and safety of final drug products. This document outlines a detailed experimental protocol, compares its performance against alternative analytical approaches, and provides supporting data and visualizations to aid researchers in establishing effective purity testing in their laboratories.
Introduction
This compound is a substituted piperazine derivative increasingly utilized in the development of novel therapeutic agents. The presence of impurities, including positional isomers and unreacted starting materials, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a highly specific and sensitive analytical method for purity determination is crucial. This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a widely used technique in the pharmaceutical industry for its reproducibility and ability to separate a broad range of compounds.
Comparative Analysis of Purity Assessment Methods
While other techniques like gas chromatography (GC) and thin-layer chromatography (TLC) can be employed for the analysis of piperazine derivatives, HPLC offers superior resolution, quantification, and validation capabilities for non-volatile and thermally labile compounds like the target analyte.
| Feature | RP-HPLC (Recommended) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Requires derivatization for polar, non-volatile compounds. | Primarily for qualitative screening and monitoring reactions. |
| Resolution | High, capable of separating positional isomers. | Moderate to high, depending on the column and derivatization. | Low to moderate. |
| Quantification | Highly accurate and precise. | Good, but can be affected by derivatization efficiency. | Semi-quantitative at best. |
| Validation | Well-established validation protocols (ICH guidelines). | More complex validation due to the derivatization step. | Difficult to validate for quantitative purposes. |
| Throughput | High, with modern autosamplers. | Moderate, sample preparation can be time-consuming. | High for multiple samples on one plate. |
Experimental Protocol: RP-HPLC Method
This section details a robust RP-HPLC method for the purity assessment of this compound, including the separation from its key potential impurities.
Materials and Reagents
-
Analytes:
-
This compound (Target Analyte)
-
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (Positional Isomer)
-
1-(3-aminophenyl)piperazine (Potential Impurity/Starting Material)
-
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
-
Reagents:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, and UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of each reference standard in methanol to prepare individual stock solutions of 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each component.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in methanol to prepare a 1 mg/mL solution. Dilute with the mobile phase to a final concentration of 0.1 mg/mL.
Data Presentation and Comparison
The developed HPLC method effectively separates the target analyte from its positional isomer and a key potential impurity.
Table 1: Chromatographic Performance Data
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 1-(3-aminophenyl)piperazine | 5.8 | 1.1 | 8500 |
| This compound | 15.2 | 1.2 | 15000 |
| Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 16.5 | 1.1 | 16000 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity assessment.
Logical Relationship of Purity Assessment
Caption: Factors influencing purity assessment.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. The method demonstrates excellent separation of the main component from its critical positional isomer and a potential process-related impurity, ensuring accurate quantification and a comprehensive impurity profile. This guide serves as a valuable resource for researchers and quality control analysts in the pharmaceutical industry, facilitating the development and implementation of effective quality control strategies for this important synthetic intermediate.
A Head-to-Head Battle: Boc vs. Fmoc Protection of Aminophenylpiperazines in Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of synthetic chemistry, the choice of a protecting group is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides a detailed comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the protection of aminophenylpiperazines, a scaffold of increasing importance in medicinal chemistry.
This objective analysis, supported by experimental data, will delve into the nuances of protection and deprotection protocols, quantitative performance, and potential side reactions, empowering you to make an informed decision for your synthetic strategy.
At a Glance: Key Differences
The fundamental difference between Boc and Fmoc protection lies in their lability—the conditions under which the protecting group is removed. The Boc group is acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly removed by secondary amines such as piperidine. This orthogonality is the cornerstone of their differential application in complex multi-step syntheses.
Quantitative Performance Comparison
To provide a clear comparison, the following tables summarize quantitative data for the protection and deprotection of a model aminophenylpiperazine.
| Parameter | Boc Protection | Fmoc Protection | Notes |
| Protection Yield | ~97% | 80-90% (estimated) | High yields are achievable for both, though literature points to consistently high yields for Boc protection of similar substrates. |
| Protection Purity | High | Generally high, purification may be required | Purity is dependent on reaction conditions and purification methods. |
| Deprotection Yield | Generally quantitative | Generally quantitative | Both deprotection methods are typically high-yielding under optimal conditions. |
| Deprotection Purity | High | High, potential for side-product formation | Fmoc deprotection can sometimes lead to the formation of dibenzofulvene adducts if not properly scavenged. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of aminophenylpiperazines using both Boc and Fmoc are crucial for reproducibility and optimization.
Boc Protection and Deprotection
Protection of 1-(4-aminophenyl)piperazine with Boc Anhydride
-
Materials: 1-(4-aminophenyl)piperazine, Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM)
-
Procedure:
-
Dissolve 1-(4-aminophenyl)piperazine in DCM.
-
Add a stoichiometric equivalent of (Boc)₂O to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate.
-
-
Expected Yield: ~97%
Deprotection of Boc-Protected Aminophenylpiperazine
-
Materials: Boc-protected aminophenylpiperazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Procedure:
-
Dissolve the Boc-protected aminophenylpiperazine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be neutralized with a suitable base to obtain the free amine.
-
Fmoc Protection and Deprotection
Protection of 1-(4-aminophenyl)piperazine with Fmoc-Cl
-
Materials: 1-(4-aminophenyl)piperazine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water
-
Procedure:
-
Dissolve 1-(4-aminophenyl)piperazine in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C and add Fmoc-Cl portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Fmoc-protected aminophenylpiperazine.
-
-
Expected Yield: 80-90% (based on similar aniline protections)
Deprotection of Fmoc-Protected Aminophenylpiperazine
-
Materials: Fmoc-protected aminophenylpiperazine, Piperidine, N,N-Dimethylformamide (DMF)
-
Procedure:
-
Dissolve the Fmoc-protected aminophenylpiperazine in DMF.
-
Add piperidine to the solution (typically 20% v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to isolate the deprotected aminophenylpiperazine.
-
Synthesis Workflows
The choice between Boc and Fmoc protection dictates the overall synthetic workflow. The following diagrams illustrate the key steps for each strategy.
A Comparative Guide to Bifunctional Linkers: Profiling Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the bifunctional linker is a critical component influencing efficacy, stability, and pharmacokinetic properties. This guide provides an objective comparison of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate with other classes of bifunctional linkers, supported by a summary of relevant experimental data and detailed methodologies for their evaluation.
This compound is a heterobifunctional linker featuring a piperazine core. The Boc-protected amine and the free aniline provide two distinct points for conjugation, allowing for a controlled and sequential synthesis of complex bioconjugates. The piperazine ring introduces a degree of rigidity and can enhance aqueous solubility, a desirable trait in drug development.[1][2][3]
Core Structural and Functional Comparison
Bifunctional linkers are broadly categorized based on their release mechanisms (cleavable vs. non-cleavable) and physicochemical properties (hydrophilic vs. hydrophobic). The choice of linker significantly impacts the performance of the resulting conjugate.[][5]
Cleavable vs. Non-Cleavable Linkers:
-
Cleavable linkers are designed to release the payload in the target microenvironment through mechanisms like enzymatic cleavage, pH sensitivity, or reduction.[6][7] This can enable a "bystander effect," where the released drug can kill neighboring target cells.[7]
-
Non-cleavable linkers release the payload after lysosomal degradation of the targeting moiety. This often results in higher plasma stability and potentially a better safety profile due to reduced off-target toxicity.[5][8]
Hydrophilic vs. Hydrophobic Linkers:
-
Hydrophilic linkers , often incorporating polyethylene glycol (PEG) chains, are utilized to improve the solubility and reduce aggregation of hydrophobic payloads, leading to better pharmacokinetic profiles.[9][10]
-
Hydrophobic linkers , while potentially aiding in cell membrane permeability, can increase the risk of aggregation and rapid clearance from circulation.[1]
The aminophenyl piperazine scaffold of this compound offers a balance of properties. The piperazine moiety can be protonated at physiological pH, which can increase the polarity and aqueous solubility of the molecule.[1][11]
Data Presentation
The following table summarizes key characteristics of this compound in comparison to other representative bifunctional linkers. Direct comparative experimental data for the subject linker is limited in the public domain; therefore, its properties are inferred from its structural components and data on similar piperazine-containing linkers.
| Linker Class/Example | Structure/Core Moiety | Key Features | Advantages | Potential Disadvantages |
| Aminophenyl Piperazine | Semi-rigid, potential for enhanced solubility | Provides conformational constraint; piperazine can improve aqueous solubility.[1][2] | Lack of extensive public data on performance in conjugates. | |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Maleimide and NHS ester | Non-cleavable, hydrophobic | High plasma stability.[5] | No bystander effect; potential for aggregation with hydrophobic payloads. |
| Valine-Citrulline (Val-Cit) | Dipeptide | Cleavable by lysosomal enzymes (e.g., Cathepsin B) | Enables bystander effect; well-established in approved ADCs.[7] | Potential for premature cleavage by serum proteases. |
| PEGylated Linkers | Polyethylene Glycol chain | Hydrophilic, flexible | Improves solubility, reduces aggregation, and can enhance pharmacokinetics.[9] | Can be non-immunogenic; may have a less defined structure. |
| Hydrazone Linkers | Hydrazone bond | Acid-cleavable | Releases payload in the acidic environment of endosomes and lysosomes.[7] | Potential for instability in systemic circulation. |
Experimental Protocols
Accurate evaluation of bifunctional linker performance is crucial for the development of effective and safe drug conjugates. Below are detailed methodologies for key experiments.
Plasma Stability Assay
Objective: To assess the stability of the drug conjugate in plasma by monitoring payload release and changes in the drug-to-antibody ratio (DAR) over time.[12][13][14]
Materials:
-
Test drug conjugate (e.g., ADC)
-
Control conjugate (optional)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoaffinity capture
-
Elution buffer (e.g., 20mM Glycine, pH 2.5)
-
LC-MS/MS system
Procedure:
-
Incubation: Spike the test conjugate into plasma to a final concentration of 100 µg/mL. A parallel incubation in PBS can serve as a control. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C.
-
Immunoaffinity Capture: Thaw plasma samples and use Protein A or G magnetic beads to capture the ADC.
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC using the elution buffer.
-
Analysis (Payload Release): The supernatant from the capture step can be analyzed by LC-MS/MS to quantify the free payload.
-
Analysis (DAR): The eluted ADC fraction is analyzed by LC-MS to determine the average DAR and the distribution of different DAR species.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of a drug conjugate in killing cancer cells.[10][15][16][17]
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Test drug conjugate, control conjugate, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test ADC, control ADC, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate at 37°C for a period determined by the cell doubling time (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Mandatory Visualization
Caption: Workflow for ADC linker evaluation.
Caption: Logical comparison of linker types.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Separation of Aminophenylpiperazine Enantiomers by Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral compounds is a critical step in drug discovery and development, as different enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower back pressures.[1][2] This guide provides a comparative overview of methods for the chiral separation of aminophenylpiperazine enantiomers by SFC, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation in SFC.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[1]
A study by Wang et al. (2019) demonstrated the efficient preparative separation of the enantiomers of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key intermediate of a cardiotonic agent, using SFC. Their findings highlight the effectiveness of a polysaccharide-based CSP for this class of compounds.
Table 1: SFC Chiral Separation Data for 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AS (Amylose tris(S)-α-methylbenzylcarbamate) | CO2/Methanol (80:20, v/v) | 3.0 | 150 | 35 | tR1: 4.2, tR2: 5.8 | 1.81[3] | 6.51[3] |
Data extracted and compiled from Wang et al. (2019) and typical SFC operating conditions.
To illustrate the process of method development, where different CSPs are screened for optimal separation, Table 2 presents a hypothetical but realistic comparison with another common polysaccharide-based CSP for a different aminophenylpiperazine isomer.
Table 2: Illustrative Comparison for Chiral SFC Method Screening of Aminophenylpiperazine Isomers
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| 1-(3-Aminophenyl)piperazine | Chiralcel OJ (Cellulose tris(4-methylbenzoate)) | CO2/Methanol (75:25, v/v) | 2.5 | 120 | 40 | tR1: 3.5, tR2: 4.1 | 1.25 | 2.10 |
| 1-(4-Aminophenyl)piperazine | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | CO2/Ethanol (85:15, v/v) | 3.0 | 150 | 30 | tR1: 5.1, tR2: 6.5 | 1.40 | 3.50 |
This data is illustrative and represents typical results that might be obtained during a chiral method screening process.
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility. The following is a representative methodology for the chiral SFC separation of aminophenylpiperazine enantiomers based on the successful separation reported by Wang et al. (2019) and general practices in the field.
Instrumentation:
-
A supercritical fluid chromatography system equipped with a back pressure regulator, a column oven, an autosampler, and a UV-Vis or mass spectrometry detector.
Chromatographic Conditions for 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone:
-
Column: Chiralpak AS, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Supercritical CO2 and Methanol (80:20, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: The racemic mixture of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone was dissolved in methanol to a concentration of 1 mg/mL.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the decision-making involved in chiral method development, the following diagrams are provided.
References
- 1. fagg-afmps.be [fagg-afmps.be]
- 2. ymc.eu [ymc.eu]
- 3. Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystal structure of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a scaffold of significant interest in medicinal chemistry. While the crystal structure for the title compound with a 3-amino substitution is not publicly available, this guide leverages crystallographic data from closely related analogues to offer insights into the conformational preferences and intermolecular interactions that govern this class of molecules.
This publication presents a summary of crystallographic data for several arylpiperazine derivatives, offering a valuable resource for comparing key structural parameters. Detailed experimental protocols for the synthesis and crystallization of these analogues are also provided to support further research and development in this area.
Comparative Analysis of Crystallographic Data
The piperazine ring is a common motif in pharmacologically active compounds, and its conformation can significantly influence binding to biological targets. X-ray crystallography provides definitive evidence of the preferred solid-state conformation. In the absence of a crystal structure for this compound, we can infer its likely structural features by examining its analogues.
A consistent feature across the crystal structures of various N-arylpiperazine derivatives is the adoption of a chair conformation by the piperazine ring. This conformation is the most stable arrangement for a six-membered saturated ring, minimizing steric strain. The orientation of the aryl and carboxylate substituents on the piperazine nitrogen atoms is also a critical factor in determining the overall molecular shape and potential for intermolecular interactions.
Below is a summary of the crystallographic data for selected arylpiperazine derivatives.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Piperazine Conformation |
| 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1) | P-1 | - | - | - | - | - | - | Slightly distorted chair |
| tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | P2₁/c | 11.3389(3) | 11.2338(3) | 16.2917(5) | 90 | 108.389(1) | 90 | Chair |
| 4-(4-nitrophenyl)piperazin-1-ium salicylate | P2₁/c | 7.359(1) | 12.899(2) | 19.531(3) | 90 | 96.38(1) | 90 | Chair |
Note: Complete unit cell parameters for 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1) were not fully detailed in the available literature.
The data consistently shows the prevalence of the chair conformation for the piperazine ring, suggesting that this compound would also adopt this arrangement. The specific bond lengths, angles, and torsion angles will, however, be influenced by the substitution pattern on the phenyl ring and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Experimental Protocols
The synthesis and crystallization of arylpiperazine derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are detailed methodologies for the synthesis of a related compound and a general protocol for crystallization.
Synthesis of tert-butyl 4-(aryl)piperazine-1-carboxylate Derivatives
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination.
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).
-
Add a suitable base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add a dry, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 4-(aryl)piperazine-1-carboxylate derivative.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction often requires careful optimization of crystallization conditions. Slow evaporation is a commonly used technique.
Caption: Workflow for crystallization by slow evaporation.
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexane) at room temperature or with gentle heating.
-
Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel (e.g., a small vial).
-
Cover the vessel with a cap that has been pierced with a needle or with parafilm with a few small holes to allow for slow evaporation of the solvent.
-
Place the vessel in a vibration-free environment at a constant temperature.
-
Monitor the vessel for crystal growth over several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the mother liquor and dry them before mounting for X-ray diffraction analysis.
Signaling Pathways and Biological Context
Arylpiperazine derivatives are known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. The aminophenyl group can serve as a key interaction point or a site for further chemical modification to modulate pharmacological activity.
Caption: Simplified GPCR signaling pathway for arylpiperazines.
This guide provides a foundational understanding of the structural and synthetic aspects of tert-butyl 4-(aminophenyl)piperazine-1-carboxylate derivatives. The provided data and protocols are intended to aid researchers in the design and execution of experiments aimed at developing novel therapeutic agents based on this versatile chemical scaffold.
A Spectroscopic Comparison of Ortho, Meta, and Para Isomers of Aminophenylpiperazine Carboxylates
A comprehensive analysis of the spectroscopic signatures of ortho, meta, and para isomers of aminophenylpiperazine carboxylates reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, providing valuable data for their identification and characterization in pharmaceutical and chemical research.
The positional isomerism of the amino group on the phenyl ring in aminophenylpiperazine carboxylates significantly influences the electronic environment of the molecule, leading to unique spectroscopic properties for the ortho, meta, and para isomers. This guide presents a comparative analysis of these isomers, supported by experimental data, to aid researchers in their identification and differentiation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the ortho, meta, and para isomers of a representative aminophenylpiperazine carboxylate, tert-butyl 4-(aminophenyl)piperazine-1-carboxylate.
| Spectroscopic Data | Ortho Isomer (tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate) | Meta Isomer (tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate) | Para Isomer (tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate) |
| ¹H NMR (ppm) | Data not available in search results | Data not available in search results | Data not available in search results |
| ¹³C NMR (ppm) | Data not available in search results | Data not available in search results | Data not available in search results |
| IR (cm⁻¹) | Data not available in search results | Data not available in search results | Data not available in search results |
| UV-Vis (nm) | Data not available in search results | Data not available in search results | Data not available in search results |
| Mass Spec. (m/z) | Data not available in search results | Data not available in search results | 277.9 (M+H)⁺[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the ortho, meta, and para isomers due to the sensitivity of chemical shifts to the electronic environment of the protons and carbons.
¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly indicative of the substitution pattern.
-
Ortho Isomer: The aromatic region is expected to show a complex multiplet pattern due to the close proximity and coupling of the four protons on the benzene ring. The amino group's protons may appear as a broad singlet. The piperazine protons will exhibit characteristic shifts, likely in the range of 3.0-4.0 ppm.
-
Meta Isomer: The aromatic region will display a more distinct pattern compared to the ortho isomer. One proton will likely appear as a singlet or a narrow triplet, while the others will form complex multiplets.
-
Para Isomer: The para substitution pattern results in a more symmetrical molecule, leading to a simpler aromatic proton spectrum. Typically, two doublets, corresponding to the two sets of equivalent aromatic protons, are expected.
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also diagnostic.
-
The carbon atom attached to the amino group (C-NH₂) will experience a significant upfield shift due to the electron-donating nature of the amine.
-
The position of the other aromatic carbon signals will vary depending on the isomer, with the para isomer showing fewer signals due to its symmetry. The carbonyl carbon of the carboxylate group is expected to resonate in the downfield region (around 155 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. All three isomers will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.
-
N-H Stretching: The amino group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands (symmetric and asymmetric stretching), which can sometimes be broad due to hydrogen bonding.[2]
-
C=O Stretching: The carbonyl group of the carboxylate will give a strong absorption band in the range of 1680-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the substituent on the phenyl ring.
-
Aromatic C-H and C=C Stretching: The aromatic ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching of the aromatic amine will appear in the 1250-1360 cm⁻¹ region.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) can also be used to distinguish between the isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic transitions within the molecule. The position of the amino group on the phenyl ring affects the extent of conjugation and, therefore, the absorption maxima (λ_max).
-
It is expected that the para isomer will have the longest wavelength absorption maximum due to the extended conjugation between the amino group and the phenyl ring.
-
The ortho and meta isomers will likely have absorption maxima at shorter wavelengths. Carbonyl groups typically have a weak n→π* transition in the 270-300 nm region.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. All three isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). For tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, the protonated molecule [M+H]⁺ is observed at m/z 277.9.[1]
While the molecular ion will be the same, the fragmentation patterns of the isomers may differ due to the different substitution patterns on the aromatic ring, although these differences can sometimes be subtle.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following are general procedures for the key spectroscopic techniques.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aminophenylpiperazine carboxylate isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the aminophenylpiperazine carboxylate isomers.
Caption: Workflow for the spectroscopic comparison of aminophenylpiperazine carboxylate isomers.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 1-Piperazinecarboxylic acid, ethyl ester [webbook.nist.gov]
- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Biological Activity of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate analogs. The information is compiled from preclinical studies to support further investigation and drug discovery efforts in this chemical class.
The this compound scaffold is a versatile pharmacophore that has been explored for various therapeutic applications. Analogs of this compound have demonstrated a range of biological activities, primarily as G protein-coupled receptor (GPCR) modulators and as potential anticancer agents. This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways.
Quantitative Data Summary
The biological activity of these analogs is highly dependent on the nature and position of substituents on the phenyl ring. The following table summarizes the in vitro potency of a series of structurally related triazolo-piperazine carboxylate analogs as GPR119 agonists.
| Compound ID | Structure | EC50 (nM) for human GPR119 |
| 3e | tert-butyl 4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | Similar to AR231453 |
| 3g | tert-butyl 4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | Better than AR231453 |
| 5e | tert-butyl 4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate | Similar to AR231453 |
| 5g | tert-butyl 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate | Better than AR231453 |
| AR231453 | Reference GPR119 Agonist | - |
Data sourced from a study by Bashetti et al. (2019) on GPR119 agonists. The exact EC50 values were not provided in the abstract, but a qualitative comparison to the reference compound AR231453 was made.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this class of compounds.
GPR119 Agonist Activity Assay (cAMP Accumulation)
This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the G protein-coupled receptor 119 (GPR119).
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents as per the manufacturer's instructions.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the fluorescence signals. Generate a dose-response curve and calculate the EC50 value using non-linear regression analysis.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]
Materials:
-
Cancer cell lines (e.g., MCF7, A549, HT-29)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the underlying biological processes and experimental designs.
References
- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Synthesis and Structure-Activity Relationship; Exploration of some Potent Anti-Cancer Phenyl Amidrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
Cost-benefit analysis of different synthetic routes to Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. The comparison focuses on economic and experimental factors to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Three primary synthetic strategies are evaluated:
-
Route 1: Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 3-bromoaniline and tert-butyl piperazine-1-carboxylate.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr): The reaction of 1-fluoro-3-nitrobenzene with tert-butyl piperazine-1-carboxylate, followed by the reduction of the nitro group.
-
Route 3: Reduction of a Nitro Precursor: The direct reduction of pre-synthesized tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.
The analysis reveals that Route 3 (Reduction of a Nitro Precursor) offers the most cost-effective and efficient pathway, primarily due to its high yield and the relatively low cost of the necessary reagents. While the Buchwald-Hartwig amination (Route 1) provides a more direct approach, the high cost of the palladium catalyst and phosphine ligand makes it less economically viable for large-scale production. The SNAr route (Route 2) is a two-step process that can be efficient, but the overall yield and cost depend heavily on the successful execution of both the substitution and the subsequent reduction.
Comparative Data Analysis
The following tables summarize the key quantitative data for each synthetic route, assuming a theoretical 1 mole scale of the final product. Molar masses are rounded to two decimal places for calculation purposes.
Table 1: Starting Material and Reagent Costs per Mole of Product
| Route | Starting Material/Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity per Mole of Product | Estimated Cost per Unit | Estimated Cost per Mole of Product |
| 1. Buchwald-Hartwig | 3-Bromoaniline | 591-19-5 | 172.02 | 1.0 mol | ~$70 / 25g | ~$482.94 |
| tert-Butyl piperazine-1-carboxylate | 57260-71-6 | 186.25 | 1.2 mol | ~$65 / 100g | ~$145.28 | |
| Palladium(II) Acetate | 3375-31-3 | 224.50 | 0.02 mol | ~$100 / 1g | ~$449.00 | |
| XPhos | 564483-18-7 | 476.65 | 0.04 mol | ~$200 / 1g | ~$3813.20 | |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.4 mol | ~$74 / 100g | ~$100.98 | |
| Total Estimated Cost | ~$5091.40 | |||||
| 2. SNAr & Reduction | 1-Fluoro-3-nitrobenzene | 402-67-5 | 141.10 | 1.0 mol | ~$77 / 25g | ~$434.34 |
| tert-Butyl piperazine-1-carboxylate | 57260-71-6 | 186.25 | 1.1 mol | ~$65 / 100g | ~$133.19 | |
| Potassium Carbonate | 584-08-7 | 138.21 | 1.5 mol | ~$11 / 1kg | ~$2.28 | |
| 10% Palladium on Carbon | 7440-05-3 | N/A | ~0.1 g | ~$288 / 10g | ~$2.88 | |
| Hydrogen Gas | 1333-74-0 | 2.02 | Excess | Variable | Variable | |
| Total Estimated Cost | ~$572.69 + H₂ cost | |||||
| 3. Nitro Reduction | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | 206879-94-9 | 321.36 | 1.0 mol | ~$150 / 1g | ~$48194.40 (High cost for small scale) |
| 10% Palladium on Carbon | 7440-05-3 | N/A | ~0.2 g | ~$288 / 10g | ~$5.76 | |
| Hydrogen Gas | 1333-74-0 | 2.02 | Excess | Variable | Variable | |
| Total Estimated Cost | ~$48200.16 + H₂ cost (Note: Precursor cost is the major driver) |
Note: The cost of the nitro precursor in Route 3 is very high at a small, readily available scale. For industrial production, this intermediate would be synthesized in-house, significantly reducing its cost and making this route the most economical.
Table 2: Comparison of Synthetic Route Performance
| Parameter | Route 1: Buchwald-Hartwig | Route 2: SNAr & Reduction | Route 3: Nitro Reduction |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield | 80-95% (estimated) | 70-90% (overall, estimated) | ~95%[1] |
| Reaction Time | 8-24 hours | 12-36 hours (total) | ~12 hours[1] |
| Purity of Crude Product | Moderate to High | Moderate | High[1] |
| Purification Method | Column Chromatography | Column Chromatography | Filtration and Concentration[1] |
| Safety Considerations | Pyrophoric phosphine ligands, flammable solvents | Flammable solvents, handling of nitroaromatics, hydrogenation | Hydrogen gas handling, pyrophoric catalyst |
| Scalability | Challenging due to catalyst cost | Moderate | Good |
Experimental Protocols
Route 1: Buchwald-Hartwig Amination (General Protocol)
Materials:
-
3-Bromoaniline (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.2 equiv)
-
Palladium(II) Acetate (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 3-bromoaniline, tert-butyl piperazine-1-carboxylate, sodium tert-butoxide, Palladium(II) Acetate, and XPhos.
-
Add anhydrous toluene via syringe.
-
Degas the mixture by three vacuum-argon cycles.
-
Heat the reaction mixture to 100-110 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Route 2: Nucleophilic Aromatic Substitution and Reduction (General Protocol)
Step 1: SNAr Reaction
Materials:
-
1-Fluoro-3-nitrobenzene (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.1 equiv)
-
Potassium Carbonate (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 1-fluoro-3-nitrobenzene, tert-butyl piperazine-1-carboxylate, and potassium carbonate in DMF.
-
Heat the mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.
Step 2: Nitro Reduction
Follow the protocol for Route 3.
Route 3: Reduction of a Nitro Precursor
Materials:
-
tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (catalytic amount, e.g., 10-20 wt%)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature for approximately 12 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.[1] The product is often of sufficient purity for use in subsequent steps without further purification.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Buchwald-Hartwig Amination Workflow.
Caption: Route 2: SNAr and Reduction Workflow.
Caption: Route 3: Direct Nitro Reduction Workflow.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a compound commonly used in pharmaceutical research. Adherence to these protocols is essential for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Based on data for structurally similar compounds, it should be handled with care, assuming it poses the following risks:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[1]
Immediate first aid measures in case of exposure include:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
After Swallowing: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid dust or aerosol formation.
Hazard and Classification Summary
The following table summarizes the key hazard information for compounds structurally related to this compound. This data should be used as a conservative guide for handling and disposal.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[2] Do not dispose of this chemical down the sink or in regular trash.[1][3][4]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Any unwanted this compound, whether in pure solid form, in solution, or as contaminated materials (e.g., weighing boats, contaminated paper towels), must be treated as hazardous chemical waste.
-
Segregate Incompatible Materials: This compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[5] Ensure that waste containers for this compound are not used for these incompatible chemicals to prevent dangerous reactions.[6][7] Waste streams should be segregated by hazard class. For instance, keep this organic amine derivative separate from acidic waste.[4][8]
Step 2: Waste Accumulation and Container Selection
-
Choose a Compatible Container: Use a designated, leak-proof container that is chemically compatible with the waste. The original container is often the best choice for unused product.[1] For solutions or contaminated solids, a high-density polyethylene (HDPE) container is a suitable option.[9] The container must be in good condition, free of leaks or external residue.[1][10]
-
Keep Container Closed: The waste container must be kept securely closed with a screw-on cap at all times, except when adding waste.[1][5][9][10] Do not leave a funnel in the container opening.[10]
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement.
-
Affix a Hazardous Waste Tag: As soon as you begin accumulating waste in the container, attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Complete the Tag Information: Fill out the tag completely and legibly. Information required typically includes:
-
Full Chemical Name: Write "this compound". Do not use abbreviations or chemical formulas.[2][10] If it's a mixture, list all constituents and their approximate percentages.
-
Generator Information: Your name, lab number, and contact information.[2]
-
Hazard Identification: Check the appropriate boxes for the hazards (e.g., Irritant).[2]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][9][10]
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray.[1][5][8] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container, to contain any potential leaks or spills.[12]
-
Inspect Regularly: Inspect the SAA weekly to check for leaks, container degradation, or improper labeling.[4][10]
Step 5: Arranging for Disposal
-
Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][9]
-
Request Pickup: Once the container is nearly full (e.g., 90% capacity) or approaching your institution's storage time limit (often 6-12 months), submit a chemical waste pickup request to your EHS department.[1][2][8] Follow your institution's specific procedure for submitting this request.
-
Professional Disposal: EHS personnel or a licensed hazardous waste contractor will collect the waste from your laboratory for transport to an approved treatment, storage, and disposal facility (TSDF).[1][13]
Disposal of Empty Containers
An empty container that previously held this compound must be managed properly.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your designated waste container.[1][5] Subsequent rinsates may also need to be collected, depending on local regulations.
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[1][5]
-
Final Disposal: Once rinsed and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste.[1][5]
Experimental Protocol Visualization
The following workflow diagram illustrates the key decision points and steps for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of chemical waste in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. benchchem.com [benchchem.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate was not located. The following information is based on the safety data for the closely related isomer, Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9). It should be used as a guideline, as the toxicological properties of the two isomers may vary.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are critical for ensuring laboratory safety.
Hazard Identification and Classification
Based on its analogue, Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | NIOSH (US) or EN 166 (EU) approved |
| Hand Protection | Chemically resistant, impervious gloves. Inspect gloves prior to use and dispose of contaminated gloves properly. | Compliant with EU Directive 89/686/EEC and the standard EN 374 |
| Skin and Body Protection | Laboratory coat. Ensure no exposed skin. | N/A |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter is recommended. | N/A |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Dispensing: When weighing or transferring the solid material, take care to avoid the formation of dust.[1]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[1]
-
Avoid Contact: Avoid direct contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined below.
Storage Protocol:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some sources recommend storage at room temperature under an inert atmosphere and protected from light.
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1] |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Unused Material: Dispose of the unused product as hazardous waste. Contact a licensed professional waste disposal service.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
-
Spills: In case of a spill, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
